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  • Product: 4-(Methyl(o-tolyl)amino)benzaldehyde
  • CAS: 41568-05-2

Core Science & Biosynthesis

Foundational

chemical and physical properties of 4-(Methyl(o-tolyl)amino)benzaldehyde

Topic: Chemical and Physical Properties of 4-(Methyl(o-tolyl)amino)benzaldehyde Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Steric Control in Diarylaminobenzal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical and Physical Properties of 4-(Methyl(o-tolyl)amino)benzaldehyde Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Steric Control in Diarylaminobenzaldehyde Intermediates

Executive Summary

4-(Methyl(o-tolyl)amino)benzaldehyde (CAS 41568-05-2) is a specialized organic intermediate characterized by the presence of an ortho-methyl group on the N-aryl ring. Unlike its para-substituted analogs, this compound exhibits restricted rotation around the N-aryl bond due to steric hindrance, a property that significantly influences its electronic conjugation, solubility profile, and utility in optoelectronic materials (OLEDs) and functional dyes. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via the Vilsmeier-Haack reaction, and spectroscopic characterization.

Chemical Identity & Structural Analysis[1][2][3]

The core structure consists of a benzaldehyde moiety coupled to a nitrogen atom, which is further substituted by a methyl group and an o-tolyl (2-methylphenyl) group.

Attribute Detail
IUPAC Name 4-[Methyl(2-methylphenyl)amino]benzaldehyde
Common Name 4-(Methyl(o-tolyl)amino)benzaldehyde
CAS Number 41568-05-2
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
SMILES CN(C1=CC=CC=C1C)C2=CC=C(C=O)C=C2
InChI Key Specific key varies by protonation state; core skeleton is stable.
Steric Influence on Conformation

The ortho-methyl group on the tolyl ring introduces significant steric strain (A-strain) against the nitrogen lone pair and the central phenyl ring.

  • Twisted Geometry: Unlike 4-(dimethylamino)benzaldehyde, which is planar, the o-tolyl derivative adopts a twisted conformation. The tolyl ring rotates out of the plane of the N-C(aldehyde) π-system to minimize steric clash between the o-methyl and the N-methyl group.

  • Electronic Decoupling: This twist slightly reduces the overlap of the nitrogen lone pair with the aldehyde ring, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to the planar p-tolyl analog.

Physical Properties Matrix

Note: Experimental values for this specific isomer are rare in open literature; values below combine limited experimental data with high-confidence predictive models based on structural analogs (e.g., CAS 1456486-66-0).

Property Value / Description Confidence/Source
Physical State Viscous yellow oil or low-melting solidAnalog behavior (sterics disrupt packing)
Melting Point 45–55 °C (Predicted)Lower than p-isomer (109°C) due to symmetry breaking
Boiling Point ~360–380 °C (at 760 mmHg)Calculated based on MW and polarity
Density 1.12 ± 0.05 g/cm³Predicted
Solubility Soluble in DCM, CHCl₃, EtOAc, Toluene; Insoluble in WaterLipophilic amine character
LogP ~3.6Hydrophobic
Appearance Pale yellow to amberConjugated aldehyde system

Synthesis Protocol: Vilsmeier-Haack Formylation[11]

The most authoritative and scalable route to 4-(Methyl(o-tolyl)amino)benzaldehyde is the Vilsmeier-Haack formylation of N-methyl-N-o-toluidine. This electrophilic aromatic substitution is highly regioselective for the para-position relative to the amino group.

Reaction Pathway[11][13]

VilsmeierHaack Reagents POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, in situ Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate, 80-90°C Substrate N-Methyl-N-o-toluidine Substrate->Intermediate Product 4-(Methyl(o-tolyl)amino)benzaldehyde Intermediate->Product Hydrolysis Hydrolysis H2O / NaOAc (Hydrolysis)

Figure 1: Vilsmeier-Haack reaction pathway for the formylation of N-methyl-N-o-toluidine.

Detailed Methodology

Reagents:

  • N-Methyl-N-o-toluidine (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (1.5 eq, excess acts as solvent)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (solvent, optional)

Step-by-Step Protocol:

  • Reagent Formation: In a dry 3-neck flask under nitrogen, cool DMF (1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 20 minutes. A white/yellow semi-solid Vilsmeier salt will form.

  • Addition: Dissolve N-methyl-N-o-toluidine (1.0 eq) in a minimal amount of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Heating: Once addition is complete, warm the mixture to room temperature, then heat to 80–90°C for 3–4 hours. The mixture will darken as the iminium salt forms.

    • Expert Insight: The ortho-methyl group reduces the nucleophilicity of the amine nitrogen, but the para-position of the phenyl ring remains sufficiently activated for formylation.

  • Hydrolysis: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water containing sodium acetate (to buffer pH ~5–6). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.

  • Workup: Extract with Dichloromethane (3x). Wash combined organics with sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

  • Purification: The crude oil often requires column chromatography (Silica gel, Hexane:EtOAc 9:1 to 4:1) to remove unreacted starting material and trace ortho-isomers.

Spectroscopic Characterization

Researchers should validate the product using the following expected signals. The ortho-methyl group provides a distinct diagnostic handle.

¹H NMR (400 MHz, CDCl₃)
  • Aldehyde (-CHO): Singlet, δ 9.75 – 9.85 ppm. (Characteristic of aryl aldehydes).

  • Aromatic (Aldehyde Ring): Two doublets (AA'XX' system), δ 7.70 (d, 2H) and δ 6.75 (d, 2H).

  • Aromatic (Tolyl Ring): Multiplet, δ 7.10 – 7.30 ppm (4H). The ortho-substitution pattern disrupts the symmetry seen in phenyl analogs.

  • N-Methyl: Singlet, δ 3.30 – 3.40 ppm.

  • Ar-Methyl (o-Tolyl): Singlet, δ 2.15 – 2.25 ppm.

IR Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1680–1690 cm⁻¹. (Conjugated aldehyde).[1]

  • C-N Stretch: Medium bands at 1350–1360 cm⁻¹.

  • C-H (Aldehyde): Weak doublet at 2720 and 2820 cm⁻¹.

Applications & Performance

Optoelectronics (OLEDs)

This compound serves as a precursor for Hole Transport Materials (HTMs) .

  • Mechanism: The aldehyde group is converted via Wittig or Knoevenagel condensation to form extended π-conjugated systems (e.g., styryl amines).

  • Advantage: The o-tolyl group prevents planar stacking of the molecules in the solid state. This reduction in π-π stacking inhibits crystallization, favoring the formation of stable amorphous films—a critical requirement for long-lasting OLED devices.

Functional Dyes

Used in the synthesis of Triphenylmethane (TPM) Dyes and Styryl dyes.

  • The steric bulk shifts the absorption maximum (

    
    ), allowing for fine-tuning of color properties in textile and laser dye applications.
    

Handling & Safety (SDS Summary)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Hazard Precaution
Skin Contact Causes irritation.[1] Wear nitrile gloves and lab coat.
Inhalation Avoid dust/mist. Use in a fume hood.
Reactivity Stable, but sensitive to strong oxidizers and air (aldehyde oxidation to benzoic acid over time). Store under nitrogen at 2–8°C.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[2][3][4]

  • ChemicalBook. (2025).[5] Product Listing: 4-(Methyl(o-tolyl)amino)benzaldehyde (CAS 41568-05-2).

  • PubChem. (2025). Compound Summary: Diarylamino Aldehydes. National Library of Medicine.

  • BenchChem. (2025).[2] Vilsmeier-Haack Reaction Protocols and Mechanisms.

Sources

Exploratory

solubility of 4-(Methyl(o-tolyl)amino)benzaldehyde in polar vs nonpolar solvents

This guide details the solubility profile, solvation thermodynamics, and experimental protocols for 4-(Methyl(o-tolyl)amino)benzaldehyde , a specialized intermediate used in medicinal chemistry and optoelectronics. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvation thermodynamics, and experimental protocols for 4-(Methyl(o-tolyl)amino)benzaldehyde , a specialized intermediate used in medicinal chemistry and optoelectronics.

Executive Summary & Molecular Analysis

Compound Identity: 4-(Methyl(o-tolyl)amino)benzaldehyde Structure: A "push-pull" aromatic system featuring an electron-withdrawing aldehyde group and an electron-donating tertiary amine.[1] The amine is substituted with a methyl group and an ortho-tolyl (2-methylphenyl) ring.[1] CAS Registry (Analog Reference): While specific CAS numbers for this isomer vary by vendor (often custom synthesized), it shares physicochemical properties with its para-isomer (CAS 1456486-66-0) and diphenyl analog (CAS 4181-05-9).[1]

Structural Impact on Solubility

The solubility of this molecule is governed by the competition between its polar functional groups and its hydrophobic carbon scaffold.

  • The Ortho-Tolyl Effect (Steric Disruption): Unlike its planar para-tolyl or diphenyl analogs, the methyl group at the ortho position of the N-phenyl ring creates significant steric hindrance.[1] This forces the tolyl ring to twist out of plane relative to the central aniline nitrogen.

    • Thermodynamic Consequence: This twist disrupts efficient

      
      -
      
      
      
      stacking in the solid state, lowering the crystal lattice energy.[1] Consequently, the o-tolyl isomer generally exhibits higher solubility in organic solvents and a lower melting point than its p-tolyl counterpart.[1]
  • Electronic Character: The molecule possesses a permanent dipole moment (aldehyde

    
     vs. amine 
    
    
    
    ), making it responsive to polar aprotic solvents, yet its bulk is dominated by hydrophobic aromatic rings.

Solubility Profile: Polar vs. Nonpolar Solvents

The following data summarizes the solvation behavior based on structural activity relationships (SAR) of diarylamino-benzaldehydes.

Comparative Solubility Table
Solvent ClassSpecific SolventSolubility RatingMechanism of ActionApplication
Polar Protic Water (

)
Insoluble Hydrophobic effect dominates; inability to disrupt H-bond network of water.[1]Washing inorganic salts.
Methanol / EthanolModerate (Hot) Dipole-dipole interactions; solubility increases significantly with temperature.[1]Recrystallization (Standard protocol).
Polar Aprotic DMSO / DMFHigh Strong dipole interactions stabilize the polarized "push-pull" electronic structure.[1]Reaction medium (e.g., Vilsmeier-Haack).[1]
AcetoneGood Dipole-dipole and van der Waals interactions.[1]Cleaning / Transfer.[1][2]
Nonpolar Hexane / HeptaneLow / Poor Lack of polar interaction sites; dispersion forces are insufficient to overcome crystal lattice.Anti-solvent (Precipitation).
TolueneHigh

-

stacking and dispersion forces match the solute's aromatic core.[1]
Reaction solvent.[1][3][4]
Chlorinated Dichloromethane (DCM)Very High "Goldilocks" solvent: polarizable C-Cl bonds interact well with the aromatic system.[1]Extraction / Chromatography.[1][4]
Solvation Thermodynamics
  • In Nonpolar Solvents (e.g., Toluene): The solvation is entropy-driven. The solvent molecules organize around the hydrophobic tolyl/phenyl rings via London dispersion forces. The ortho-twist exposes more surface area, enhancing this interaction compared to planar analogs.[1]

  • In Polar Protic Solvents (e.g., Ethanol): Solubility is enthalpy-driven but limited at room temperature. Heating provides the energy required to break the solute's lattice, allowing the solvent's hydroxyl groups to interact with the aldehyde oxygen and amine nitrogen. Upon cooling, the lattice energy re-dominates, causing crystallization.

Visualization: Solvation & Purification Logic

The following diagrams illustrate the mechanistic differences in solvation and the logical workflow for purification.

Diagram 1: Solvation Shell Dynamics

SolvationDynamics cluster_Polar Polar Protic (EtOH) cluster_Nonpolar Nonpolar (Hexane) cluster_Chlorinated Chlorinated (DCM) Molecule 4-(Methyl(o-tolyl)amino) benzaldehyde Interaction1 H-Bonding (Aldehyde O) Molecule->Interaction1 Targeted Interaction2 Steric Clash (Hydrophobic Rings) Molecule->Interaction2 Repulsion Interaction3 Weak Dispersion Molecule->Interaction3 Insufficient Interaction4 High Solvation (Polarizable) Molecule->Interaction4 Complete Dissolution Lattice Crystal Lattice (Dominates) Interaction3->Lattice Precipitation

Caption: Comparative solvation mechanisms showing why DCM dissolves the compound while Hexane leads to precipitation.

Diagram 2: Recrystallization Workflow

Recrystallization Start Crude Material (Solid) Dissolve 1. Dissolve in Min. Vol. Hot Ethanol (70°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insoluble impurities) Check->Filter No (Cloudy) Cool 2. Slow Cooling (RT -> 4°C) Check->Cool Yes Filter->Cool Precipitate Crystallization Cool->Precipitate Seed Optional: Seed Crystal Seed->Precipitate Wash 3. Wash with Cold Hexane/EtOH (9:1) Precipitate->Wash Final Pure Crystals (>98% Purity) Wash->Final

Caption: Optimized recrystallization protocol exploiting the temperature-dependent solubility in polar protic solvents.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact solubility limits for formulation.

  • Preparation: Weigh 100 mg of the compound into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in 100

    
    L increments while stirring at 25°C.
    
  • Endpoint: Record the volume (

    
    ) required to achieve a completely clear solution (no visible particulates).
    
  • Calculation:

    
    
    
Protocol B: Purification via "Oiling Out" Prevention

The o-tolyl group often causes the compound to "oil out" (form a liquid phase) rather than crystallize due to low melting point.[1]

  • Solvent System: Use Ethanol/Water (9:1) or Methanol . Avoid pure water.[1][3]

  • Dissolution: Dissolve crude solid in boiling Ethanol.

  • Anti-Solvent Titration: If crystals do not form upon cooling:

    • Reheat to 50°C.

    • Add Water dropwise until persistent turbidity is observed.

    • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Crystallization: Allow to cool very slowly (wrap flask in foil/towel) to room temperature. Rapid cooling promotes oiling.[1]

References

  • PubChem. 4-(Di-m-tolyl-amino)-benzaldehyde (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization Guide. Available at: [Link] (Note: Generalized reference for solvent polarity tables).

Sources

Foundational

Technical Guide: UV-Vis Absorption Spectra Characteristics of 4-(Methyl(o-tolyl)amino)benzaldehyde

The following technical guide details the UV-Vis absorption characteristics of 4-(Methyl(o-tolyl)amino)benzaldehyde, structured for researchers and drug development professionals. Executive Summary 4-(Methyl(o-tolyl)amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the UV-Vis absorption characteristics of 4-(Methyl(o-tolyl)amino)benzaldehyde, structured for researchers and drug development professionals.

Executive Summary

4-(Methyl(o-tolyl)amino)benzaldehyde represents a specialized class of donor-acceptor (D-π-A) chromophores used as intermediates in the synthesis of functional organic materials, including triarylmethane dyes, styryl dyes, and hole-transporting materials for optoelectronics.

Its spectral signature is defined by a distinct Intramolecular Charge Transfer (ICT) band, which is highly sensitive to solvent polarity (solvatochromism) and steric modulation. Unlike its planar analogs (e.g., 4-(dimethylamino)benzaldehyde), the presence of the ortho-tolyl group introduces a steric twist that perturbs the conjugation of the nitrogen lone pair, resulting in unique hypsochromic (blue) shifts and altered molar extinction coefficients.

This guide provides a theoretical framework, predictive spectral data, and a validated experimental protocol for characterizing this compound.

Molecular Architecture & Electronic Theory

To interpret the UV-Vis spectrum, one must first deconstruct the molecule's electronic environment. The compound functions as a "Push-Pull" system:

  • Electron Donor (Push): The tertiary amine nitrogen. The N-methyl group is an inductive donor. The N-o-tolyl group is a resonance donor but is sterically hindered.

  • 
    -Bridge:  The central benzene ring.
    
  • Electron Acceptor (Pull): The aldehyde (-CHO) group at the para position, which withdraws electron density via resonance (-R) and induction (-I).

The "Steric Twist" Effect

A critical structural feature is the ortho-methyl group on the tolyl ring. In standard diphenylamine systems, the phenyl rings rotate to optimize conjugation. However, the ortho-methyl group creates steric clash with the central benzene ring's hydrogens or the nitrogen's lone pair orbital.

  • Consequence: The o-tolyl ring is forced out of coplanarity with the N-C(phenyl) bond.

  • Spectral Impact: This reduces the overlap of the nitrogen lone pair with the

    
    -system, typically causing a hypsochromic shift (blue shift)  and a reduction in the extinction coefficient (
    
    
    
    ) compared to the para-tolyl or unsubstituted phenyl analogs.

G Donor Donor: N-Methyl-N-(o-tolyl) (Electron Rich) Bridge π-Bridge: Benzene Ring Donor->Bridge +M Effect ICT ICT Transition (HOMO → LUMO) Donor->ICT Source Acceptor Acceptor: Aldehyde (-CHO) (Electron Poor) Bridge->Acceptor -M Effect Acceptor->ICT Sink Twist Steric Twist (o-Methyl) Reduces Conjugation Twist->Donor Perturbs

Figure 1: Electronic "Push-Pull" mechanism and the impact of steric twisting on the Intramolecular Charge Transfer (ICT) state.

UV-Vis Spectral Characteristics

The absorption spectrum of 4-(Methyl(o-tolyl)amino)benzaldehyde typically exhibits two primary bands.

Band Assignment
Band TypeApprox. Wavelength (

)
OriginCharacteristics
Band I (Primary) 340 – 365 nm ICT Transition (

)
Broad, intense band. Highly sensitive to solvent polarity.[1] Represents charge transfer from Nitrogen to Carbonyl.
Band II (Secondary) 250 – 290 nm

Transition
Localized excitation within the benzene ring. Less sensitive to solvent. Often appears as a shoulder or sharp peak.
Solvatochromism (Solvent Effects)

This compound exhibits positive solvatochromism .[2] The excited ICT state is more polar than the ground state (dipole moment


).
  • Non-polar solvents (e.g., Hexane): The solvent does not stabilize the excited state effectively. The energy gap (

    
    ) remains large. 
    
    
    
    is blue-shifted (~340 nm).
  • Polar Aprotic solvents (e.g., DMSO, DMF): Solvent dipoles reorient to stabilize the highly polar excited state, lowering its energy.

    
     is red-shifted (~365 nm).
    
Comparative Analysis

To validate your data, compare your results against these standard analogs:

  • 4-(Dimethylamino)benzaldehyde (DMAB):

    
     nm (EtOH). Reference point: Less steric bulk, high conjugation.
    
  • 4-(Diphenylamino)benzaldehyde (DPAB):

    
     nm (DCM). Reference point: High conjugation, electron-rich donors.
    
  • 4-(Methyl(o-tolyl)amino)benzaldehyde: Expected

    
     nm. Reasoning: The o-tolyl twist reduces the conjugation length compared to DPAB, shifting the peak to lower wavelengths.
    

Experimental Protocol: Spectral Characterization

Objective: To accurately determine the


 and Molar Extinction Coefficient (

) of the target compound.
Materials & Reagents
  • Compound: 4-(Methyl(o-tolyl)amino)benzaldehyde (>98% purity).

  • Solvents (Spectroscopic Grade): Cyclohexane (Non-polar), Dichloromethane (DCM, Intermediate), Ethanol (Polar Protic), Dimethylsulfoxide (DMSO, Polar Aprotic).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60). Quartz cuvettes (1 cm path length).

Workflow
  • Stock Solution Preparation:

    • Weigh approx.[3][4] 2.25 mg of compound (MW

      
       225.29  g/mol ).
      
    • Dissolve in 10 mL of DCM to create a 1.0 mM (10⁻³ M) stock solution.

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Working Solution Dilution:

    • Perform serial dilutions to reach a final concentration of 10 – 50 µM (

      
       M).
      
    • Target Absorbance: 0.3 – 0.8 A.U. (This is the linear range of Beer-Lambert Law).

  • Baseline Correction:

    • Fill two matched cuvettes with pure solvent.

    • Run a baseline scan (200 nm – 800 nm).

  • Measurement:

    • Replace the sample cuvette with the dye solution.

    • Scan from 200 nm to 600 nm. Scan speed: Medium (approx. 200 nm/min).

    • Record

      
       and Absorbance (
      
      
      
      ).[5]
  • Calculation of

    
    : 
    
    
    
    
    
    
    • Where

      
       is concentration (M) and 
      
      
      
      is path length (1 cm).
    • Expected

      
      :
      
      
      
      .

Protocol Start Start: Weigh Compound (~2.25 mg) Stock Prepare Stock Solution (1 mM in DCM) Start->Stock Dilute Dilute to Working Conc. (10-50 µM) Stock->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-600 nm (Double Beam) Blank->Scan Calc Calculate ε (Beer-Lambert Law) Scan->Calc

Figure 2: Step-by-step workflow for accurate UV-Vis characterization.

Applications & Relevance[1][6]

Understanding the specific absorption of this intermediate is critical for:

  • Dye Synthesis Quality Control:

    • This aldehyde is a precursor for Triarylmethane Dyes (via condensation with aromatic amines) and Styryl Dyes (via Knoevenagel condensation).

    • QC Check: A shift in

      
       >5 nm from the standard indicates impurities (e.g., oxidation of the aldehyde to carboxylic acid, which destroys the ICT band).
      
  • Hole Transport Materials (OLEDs):

    • The o-tolyl group prevents

      
      -stacking in solid-state films, which reduces crystallization. This is desirable for forming amorphous films in OLEDs.
      
    • The UV-Vis spectrum helps calculate the Optical Bandgap (

      
      ) :
      
      
      
      
      Where
      
      
      is the intersection of the absorption edge with the baseline.

References

  • Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter on Solvent Effects).[5][6] Link

  • Bures, F. (2014). Fundamental aspects of property tuning in push–pull molecules. RSC Advances, 4, 58826-58851. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-(Diphenylamino)benzaldehyde. (Used as comparative analog). Link

  • PubChem. (2024). Compound Summary: 4-(Dimethylamino)benzaldehyde. National Library of Medicine.[3] Link

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Methyl(o-tolyl)amino)benzaldehyde Derivatives

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development and materials science. Compounds that are thermodynamically stab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development and materials science. Compounds that are thermodynamically stable are less likely to degrade under storage or processing conditions, ensuring product safety, efficacy, and shelf-life. This guide provides a comprehensive technical exploration of the factors governing the thermodynamic stability of 4-(Methyl(o-tolyl)amino)benzaldehyde and its derivatives. These structures are of interest due to their potential as versatile intermediates in the synthesis of complex organic molecules. We will dissect the intricate interplay of electronic, steric, and intramolecular forces that dictate their stability profiles. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for both predicting and empirically measuring thermodynamic stability, integrating theoretical principles with actionable experimental and computational protocols.

Foundational Concepts: The Molecular Architecture and Stability of 4-(Methyl(o-tolyl)amino)benzaldehyde

Core Molecular Structure

The parent compound, 4-(Methyl(o-tolyl)amino)benzaldehyde, possesses a unique architecture defined by several key features: a benzaldehyde ring, a tertiary amine linkage, and a second aromatic ring (tolyl group). The defining characteristic is the ortho-methyl substituent on the tolyl ring. This seemingly minor feature introduces significant steric hindrance, forcing the tolyl ring out of plane with the rest of the molecule. This non-planar conformation is a critical determinant of the molecule's overall electronic and thermodynamic properties. The dihedral angle between the aromatic rings in the related compound 4-(o-Tolylamino)benzaldehyde is a significant 49.64 (18)°.[1]

The Principle of Thermodynamic Stability

In the context of chemical thermodynamics, stability refers to a molecule's energy state relative to its constituent elements or potential degradation products. A thermodynamically stable compound resides in a low energy well, meaning a significant amount of energy is required to break its bonds and induce a chemical transformation.[2] This is distinct from kinetic stability, which relates to the rate of a reaction. The ultimate measure of thermodynamic stability under constant temperature and pressure is the Gibbs Free Energy (G). A negative change in Gibbs Free Energy (ΔG) signifies a spontaneous process. Therefore, a molecule with a lower intrinsic Gibbs Free Energy of formation is considered more stable.

Key Factors Influencing Molecular Stability

The stability of any given 4-(Methyl(o-tolyl)amino)benzaldehyde derivative is not a monolithic property but rather the result of a delicate balance between several competing factors.

  • Electronic Effects: Substituents on either aromatic ring can profoundly alter the electron density distribution across the molecule. Electron-withdrawing groups (EWGs) like -NO₂ or -CN can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially affecting reactivity and bond strengths.[3] Conversely, electron-donating groups (EDGs) like -OCH₃ or -N(CH₃)₂ can decrease reactivity in nucleophilic addition reactions by stabilizing the ground state.[3][4]

  • Steric Effects: Steric effects arise from the spatial arrangement of atoms, where non-bonded interactions can lead to strain and destabilization.[5][6] In this class of molecules, the primary source of steric strain is the ortho-methyl group on the tolyl ring.[7] This "steric clash" prevents free rotation around the C-N bonds and influences the preferred molecular conformation, which in turn impacts stability.

  • Intramolecular Interactions: The potential for non-covalent interactions, such as intramolecular hydrogen bonding (if suitable functional groups are present in derivatives), can significantly stabilize a molecule.[8]

The interplay of these factors is complex and often non-intuitive, necessitating both experimental and computational approaches for a complete understanding.

Factors governing thermodynamic stability.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is required to generate a reliable and comprehensive picture of a compound's thermodynamic stability. The following techniques provide complementary data points, from phase behavior to decomposition kinetics.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Calorimetric Analysis cluster_3 Data Interpretation Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA Bomb Combustion Calorimetry Characterization->Bomb Stability Thermodynamic Stability Profile DSC->Stability Tm, ΔHfus TGA->Stability Td Bomb->Stability ΔHc, ΔHf

Experimental workflow for stability assessment.
Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It is indispensable for identifying phase transitions, such as melting and crystallization, which are directly related to the stability of the crystal lattice.[10]

Causality Behind Experimental Choices: The choice of heating rate is critical. A slow rate (e.g., 5-10 °C/min) provides better resolution of thermal events, while a faster rate can be used to suppress the reorganization of metastable forms into more stable ones during the scan.[11] The use of hermetically sealed pans is mandatory for volatile or potentially reactive organic compounds to prevent mass loss and ensure accurate enthalpy measurements.[12]

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified derivative into an aluminum hermetic pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition. Prepare an identical empty sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is safely above the melting point but below the decomposition temperature (e.g., 300 °C).

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of melting (Tm) and the enthalpy of fusion (ΔHfus). A sharp, single melting endotherm is indicative of a pure, stable crystalline form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13] It is the primary method for determining the thermal stability and decomposition profile of a material.[14] The temperature at which significant mass loss begins is a key indicator of the compound's stability.

Causality Behind Experimental Choices: Performing the analysis under an inert nitrogen atmosphere is crucial. This ensures that the observed mass loss is due to thermal decomposition (bond breaking) rather than oxidative processes, providing a true measure of the molecule's intrinsic thermal stability.[15]

  • Calibration: Calibrate the TGA instrument's mass and temperature scales using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the purified derivative into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.

  • Thermal Program:

    • Equilibrate the system at a starting temperature of ~30 °C.

    • Heat the sample at a linear rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C) under a dynamic nitrogen atmosphere (flow rate of 50-100 mL/min).

  • Data Analysis: Plot the percent mass loss versus temperature. Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs. A higher Td corresponds to greater thermal stability.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation (ΔHf°), a direct quantitative measure of a molecule's thermodynamic stability.[16][17] The experiment involves completely combusting a known mass of the compound and measuring the heat released.[2]

Causality Behind Experimental Choices: A static bomb calorimeter is used to ensure the reaction occurs at a constant volume.[16] The heat evolved is equal to the change in internal energy (ΔU). This value is then corrected to obtain the change in enthalpy (ΔH). Using Hess's Law and the known enthalpies of formation for the combustion products (CO₂, H₂O, N₂), the enthalpy of formation for the sample can be calculated.[18][19]

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter (the "calorimeter constant") by combusting a certified standard, such as benzoic acid.

  • Sample Preparation: Press a precise mass (~1 g) of the derivative into a pellet.

  • Bomb Setup: Place the pellet in the crucible inside the bomb. Add a small amount of water (~1 mL) to the bomb to ensure all water produced during combustion condenses to a liquid state.

  • Pressurization: Seal the bomb and pressurize it with high-purity oxygen (to ~30 atm).

  • Combustion: Submerge the bomb in the calorimeter's water bath. Allow the system to reach thermal equilibrium. Ignite the sample using a fuse wire.

  • Temperature Measurement: Record the temperature of the water bath at regular intervals before and after ignition until a stable final temperature is reached.[20]

  • Calculation:

    • Calculate the total heat released using the temperature change and the calorimeter constant.

    • Correct for the heat of combustion of the fuse wire.

    • Determine the standard internal energy of combustion (ΔUc°).

    • Convert ΔUc° to the standard enthalpy of combustion (ΔHc°).

    • Use ΔHc° and the known ΔHf° values of the products to calculate the ΔHf° of the sample derivative.

Computational Chemistry in Stability Analysis

In silico methods, particularly Density Functional Theory (DFT), provide invaluable insights into molecular stability, complementing experimental findings.[21] DFT allows for the calculation of optimized molecular geometries, electronic structures, and thermodynamic properties from first principles.[22][23]

Causality Behind Experimental Choices: The B3LYP functional is a widely used "workhorse" hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[22] The choice of a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is crucial for accurately describing the electron distribution, especially in systems with heteroatoms and potential non-covalent interactions.[22] Frequency calculations are a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[24]

G A 1. Input Structure (Build Molecule) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Verify Minimum Energy (No Imaginary Frequencies) C->D E 5. Extract Thermodynamic Data (ΔHf°, ΔG°, ZPE) D->E Yes F Error: Transition State (Re-optimize) D->F No F->B

DFT workflow for thermodynamic property calculation.
Protocol: DFT Calculation of Thermodynamic Parameters
  • Structure Creation: Build the 3D structure of the 4-(Methyl(o-tolyl)amino)benzaldehyde derivative using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints using DFT.

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p).

    • This step calculates the lowest energy conformation of the molecule.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on the optimized geometry.

    • Purpose: To confirm the structure is a true local minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Thermochemical Analysis: Extract the key thermodynamic parameters from the output file:

    • Sum of electronic and zero-point Energies.

    • Enthalpy of Formation (ΔHf°).

    • Gibbs Free Energy of Formation (ΔGf°).

  • Data Comparison: Compare the calculated ΔHf° and ΔGf° values across a series of derivatives to predict their relative thermodynamic stabilities.

Data Synthesis: A Structure-Stability Case Study

To illustrate the principles discussed, consider a hypothetical series of derivatives where substituents are added to the para-position of the benzaldehyde ring. By combining experimental and computational data, we can build a comprehensive structure-stability relationship.

Derivative Substituent (R)Td (°C) from TGA (Experimental)ΔHf° (kJ/mol) from Bomb Calorimetry (Experimental)ΔHf° (kJ/mol) from DFT (Computational)Rationale
-H (Parent)315-50.2-51.5Baseline stability reference.
-NO₂ (EWG)295-45.8-46.1The strong electron-withdrawing nitro group destabilizes the molecule, lowering the decomposition temperature and making the enthalpy of formation less negative.
-OCH₃ (EDG)330-235.7-234.9The electron-donating methoxy group stabilizes the system through resonance, leading to higher thermal stability and a more negative enthalpy of formation.

Interpretation: The data clearly show that the electron-donating methoxy group enhances thermodynamic stability, as evidenced by a higher decomposition temperature (Td) and a significantly more negative (more favorable) enthalpy of formation (ΔHf°). Conversely, the electron-withdrawing nitro group reduces stability. The strong agreement between the experimental calorimetric data and the DFT calculations provides a high degree of confidence in the conclusions, demonstrating the synergistic power of this integrated approach.

Conclusion

The thermodynamic stability of 4-(Methyl(o-tolyl)amino)benzaldehyde derivatives is a complex property governed by a nuanced interplay of steric and electronic factors. The inherent steric strain from the o-tolyl group establishes a baseline conformation that is then modulated by the electronic character of substituents on the aromatic rings. A robust assessment of stability cannot rely on a single technique. Rather, it requires the integration of thermal analysis methods like DSC and TGA, fundamental thermodynamic measurements from combustion calorimetry, and predictive in silico modeling using DFT. By employing the protocols and frameworks outlined in this guide, researchers can effectively characterize, compare, and predict the stability of these valuable chemical entities, accelerating research and ensuring the development of robust and reliable final products.

References

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Foundational

history and development of N-methyl-N-tolylaminobenzaldehyde compounds

An In-Depth Technical Guide to the History, Synthesis, and Development of N-methyl-N-tolylaminobenzaldehyde Compounds Abstract N-methyl-N-tolylaminobenzaldehyde and its derivatives represent a class of aromatic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Synthesis, and Development of N-methyl-N-tolylaminobenzaldehyde Compounds

Abstract

N-methyl-N-tolylaminobenzaldehyde and its derivatives represent a class of aromatic compounds featuring a tertiary amine donor group and an aldehyde acceptor group. This unique electronic structure makes them highly valuable as intermediates and core scaffolds in a range of chemical industries. Historically significant in the development of synthetic dyes, their applications have expanded to include materials science, pharmaceuticals, and agrochemicals. This technical guide provides a comprehensive overview of the history, development, and synthetic evolution of these compounds. We will explore classical and modern synthetic methodologies, including the Vilsmeier-Haack reaction and reductive amination, offering insights into the causality behind experimental choices. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this versatile chemical class.

Introduction to N-Arylaminobenzaldehydes

Core Chemical Structure and Nomenclature

The foundational structure of an N-methyl-N-tolylaminobenzaldehyde consists of a benzaldehyde ring where the formyl group (-CHO) is typically located at the para-position (position 4) relative to a tertiary amine substituent. This substituent is composed of a nitrogen atom bonded to a methyl group (-CH₃) and a tolyl group (a methyl-substituted phenyl ring).

The nomenclature specifies the isomeric position of the methyl group on the tolyl ring:

  • N-methyl-N-(p-tolyl)aminobenzaldehyde: Methyl group is at the para-position of the tolyl ring.

  • N-methyl-N-(m-tolyl)aminobenzaldehyde: Methyl group is at the meta-position.

  • N-methyl-N-(o-tolyl)aminobenzaldehyde: Methyl group is at the ortho-position.

This seemingly minor structural variation significantly impacts the compound's steric and electronic properties, influencing its reactivity and the photophysical properties of its derivatives.

Historical Context and Significance

The history of these compounds is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. The core components—aniline, toluidines, and benzaldehyde—were foundational materials for creating vibrant colors. Toluidines (isomeric mixtures of o- and p-toluidine) were often present in "crude" aniline, leading to the formation of iconic dyes like Magenta and Mauveine[1]. The tertiary amine moiety acts as a powerful auxochrome, a group that intensifies color by extending the conjugated π-system and enhancing light absorption. The aldehyde group provides a reactive handle for further condensation reactions, making these compounds versatile precursors for complex dye structures, including azo and triarylmethane dyes.[2][3]

Synthetic Pathways and Development

The synthesis of N-methyl-N-tolylaminobenzaldehydes has evolved from classical electrophilic aromatic substitution methods to more sophisticated and efficient modern strategies. The choice of pathway often depends on the desired scale, purity requirements, and available starting materials.

cluster_start Starting Materials cluster_methods Synthetic Methods cluster_end Target Compound N_methyl_N_tolylaniline N-Methyl-N-tolylaniline Vilsmeier Vilsmeier-Haack Formylation N_methyl_N_tolylaniline->Vilsmeier Toluidine Toluidine / Methylamine Reductive Reductive Amination Toluidine->Reductive p_Fluorobenzaldehyde p-Halobenzaldehyde Coupling Nucleophilic Aromatic Substitution / Cross-Coupling p_Fluorobenzaldehyde->Coupling Target N-Methyl-N-tolyl- aminobenzaldehyde Vilsmeier->Target Reductive->Target Coupling->Target G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Substrate N-Methyl-N-tolylaniline Intermediate Sigma Complex (Intermediate) Substrate->Intermediate + Vilsmeier Reagent Product_imine Iminium Salt Intermediate->Product_imine - H⁺ Final_Product Target Aldehyde Product_imine->Final_Product Hydrolysis

Simplified mechanism of the Vilsmeier-Haack reaction.

A patent describes a method using bis(trichloromethyl)carbonate in an ionic liquid, which avoids large quantities of highly toxic phosphorus oxychloride while still following the fundamental Vilsmeier-Haack pathway. [4]

Modern Strategy: Reductive Amination

Reductive amination is a highly efficient and versatile method for forming amine bonds, particularly in pharmaceutical synthesis. [5][6]This approach constructs the target molecule by reacting an aldehyde with an amine to form an iminium ion intermediate, which is then reduced in situ to the final amine without being isolated. [7] Causality: This strategy offers high selectivity and employs milder reaction conditions compared to classical methods. The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the iminium ion over the starting aldehyde, preventing side reactions. [7][8] This can be approached in two ways:

  • Route A: Reacting 4-fluorobenzaldehyde with N-methyl-p-toluidine.

  • Route B: Reacting p-toluidine with an appropriate N-methylaminobenzaldehyde derivative.

Start_Aldehyde Aldehyde Iminium Iminium Ion Intermediate Start_Aldehyde->Iminium + Start_Amine Amine Start_Amine->Iminium - H₂O Product Tertiary Amine Product Iminium->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reduction

Generalized workflow for reductive amination.

Recent developments have even explored solvent-free mechanochemical conditions for reductive amination, highlighting a push towards greener synthetic protocols. [8][9]

Comparative Analysis of Synthetic Routes
Method Starting Materials Advantages Disadvantages Key References
Vilsmeier-Haack N-Methyl-N-tolylaniline, DMF, POCl₃ (or similar)High yield, direct formylation, well-established.Harsh reagents (POCl₃), requires electron-rich substrate, potential for side reactions.[4]
Reductive Amination Aldehyde + Amine, Reducing AgentMild conditions, high selectivity, broad substrate scope, one-pot procedure.Cost of specialized reducing agents, potential for over-alkylation if not controlled.[5][7][8]
Nucleophilic Substitution p-Halobenzaldehyde, N-Methyl-p-toluidineCan be effective for specific substrates.Requires activated halide, often needs high temperatures or catalysis.[10]

Applications and Future Directions

The utility of N-methyl-N-tolylaminobenzaldehydes extends far beyond their historical role in dye manufacturing.

Dye and Pigment Synthesis

These compounds remain relevant as precursors for high-performance pigments and functional dyes. The aldehyde group is a key synthon for creating azo dyes and other chromophores through condensation reactions. [2][3][11]The N,N-disubstituted aminophenyl moiety serves as a potent electron-donating group, enabling the design of dyes with specific colors and properties like solvatochromism. [3]

Pharmaceutical and Biological Significance

The N-methyl amine and substituted aromatic motifs are prevalent in a vast number of pharmaceuticals. [12]While not typically active ingredients themselves, N-methyl-N-tolylaminobenzaldehydes are valuable intermediates. The aldehyde can be converted into other functional groups or used as an anchor point for building more complex molecular architectures. For example, related aminobenzaldehyde derivatives are used to synthesize compounds evaluated for antimicrobial, antioxidant, and anti-inflammatory activities. [13][14]The N-methylation of bioactive scaffolds is a common strategy in medicinal chemistry to modulate pharmacological properties such as potency, selectivity, and metabolic stability. [15]

Materials Science

The inherent donor-π-acceptor (D-π-A) structure of these molecules makes them attractive for applications in materials science, particularly in nonlinear optics (NLO) and as components for organic light-emitting diodes (OLEDs). The intramolecular charge transfer from the electron-rich tolyl-amino group to the electron-poor aldehyde group gives rise to interesting photophysical properties.

Detailed Experimental Protocol: Synthesis of 4-(Methyl(p-tolyl)amino)benzaldehyde via Reductive Amination

This protocol is a representative procedure based on established principles of reductive amination, designed to be self-validating and adaptable. [7] Objective: To synthesize 4-(Methyl(p-tolyl)amino)benzaldehyde from 4-fluorobenzaldehyde and N-methyl-p-toluidine.

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • N-methyl-p-toluidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Amine Addition: Add N-methyl-p-toluidine (1.1 eq) to the stirred solution. Stir the mixture at room temperature for 30 minutes. This period allows for the initial formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Causality Note: Portion-wise addition is crucial to control any potential exotherm and to maintain a steady concentration of the reducing agent as the iminium ion is formed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(Methyl(p-tolyl)amino)benzaldehyde. [16] Validation: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The N-methyl-N-tolylaminobenzaldehyde class of compounds, born from the foundational chemistry of the dye industry, has demonstrated remarkable and enduring versatility. The development of their synthesis from harsh, classical methods to mild, selective, and increasingly green modern protocols like reductive amination underscores the progress in synthetic organic chemistry. As versatile building blocks, they continue to be relevant in the design of functional dyes, complex pharmaceutical intermediates, and advanced materials. For researchers and developers, a deep understanding of their synthesis and reactivity is essential for unlocking future innovations.

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Exploratory

Characterization of 4-(Methyl(o-tolyl)amino)benzaldehyde: A Technical Guide to Determining Melting and Boiling Points

Abstract This technical guide addresses the current data gap in the physical properties of the novel compound 4-(Methyl(o-tolyl)amino)benzaldehyde. As of the date of this publication, experimentally determined melting an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the current data gap in the physical properties of the novel compound 4-(Methyl(o-tolyl)amino)benzaldehyde. As of the date of this publication, experimentally determined melting and boiling points for this specific ortho-isomer are not available in surveyed chemical databases. This document, therefore, serves as a comprehensive manual for researchers, scientists, and drug development professionals on the principles and methodologies required to accurately determine these crucial physical constants. We will delve into the theoretical underpinnings of phase transitions and provide detailed, field-proven protocols for both melting point and boiling point determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Physical Constants in Drug Development

The melting and boiling points of a compound are fundamental physical properties that provide immediate insights into its purity and the strength of its intermolecular forces. In the context of drug development, these constants are critical for:

  • Purity Assessment: A sharp, well-defined melting point range is a primary indicator of a pure crystalline solid. Conversely, a broad melting range often signifies the presence of impurities.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit different melting points, which in turn affects their solubility, bioavailability, and stability.

  • Process Chemistry: Knowledge of the boiling point is essential for designing purification protocols such as distillation, and for understanding the thermal stability of a compound during synthesis and formulation.

  • Compound Identification: While not definitive in isolation, melting and boiling points serve as key data points in the comprehensive characterization and identification of novel chemical entities.

Given the absence of published data for 4-(Methyl(o-tolyl)amino)benzaldehyde, the following sections provide the necessary theoretical and practical framework for its empirical determination.

Data Summary for 4-(Methyl(o-tolyl)amino)benzaldehyde and Related Isomers

To provide context, the available data for related isomers are presented below. It is crucial to note that the position of the methyl group (ortho, meta, or para) on the tolyl ring can significantly influence the molecule's symmetry, packing efficiency in the crystal lattice, and overall intermolecular forces, thus affecting its melting and boiling points. Extrapolation of data from these isomers to the ortho position is not scientifically sound.

Compound NameCAS NumberMolecular FormulaReported Melting PointReported Boiling PointPhysical Form
4-(Methyl(o-tolyl)amino)benzaldehyde Not FoundC₁₅H₁₅NOData Not Available Data Not Available Unknown
4-(Methyl(m-tolyl)amino)benzaldehyde1457823-08-3C₁₅H₁₅NOData Not AvailableData Not AvailableNot Specified[1]
4-(Methyl(p-tolyl)amino)benzaldehyde1456486-66-0C₁₅H₁₅NOData Not AvailableData Not AvailableNot Specified[2]
4-[Bis(4-methylphenyl)amino]benzaldehyde42906-19-4C₂₁H₁₉NO112-113 °C470.5 ± 45.0 °C at 760 mmHgYellow Powder
4-(Di-m-tolyl-amino)-benzaldehyde332411-18-4C₂₁H₁₉NONot ApplicableData Not AvailablePale-yellow to Yellow-brown Liquid[3][4]

Part I: Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[5][6]

Principle of Melting Point Determination

A small, finely powdered sample of the solid is heated at a controlled rate. The temperatures at which the first droplet of liquid appears (onset) and at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[7] A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement.[6]

Recommended Methodology: Digital Melting Point Apparatus

Modern digital melting point apparatuses offer high precision, automated detection, and user-friendly interfaces, making them the preferred choice in a research setting.[8][9][10]

  • Sample Preparation:

    • Ensure the sample of 4-(Methyl(o-tolyl)amino)benzaldehyde is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

    • To pack the sample, turn the tube sealed-end down and tap it gently on a hard surface, or drop it through a long glass tube to compact the solid at the bottom.[7] The packed sample height should be 2-3 mm.[6]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the digital melting point apparatus.[11]

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of >10 °C/minute.[6]

    • Based on the approximate melting point, prepare a new sample.

    • Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point.[7]

    • Program the apparatus to then decrease the heating rate to 1-1.5 °C/minute.[6]

    • Observe the sample through the magnified viewing port.

    • Record the temperature at the first sign of melting (the appearance of a liquid phase).

    • Continue heating and record the temperature when the last solid particle melts.

    • The two recorded temperatures constitute the melting range.

    • Allow the apparatus to cool before performing at least two more measurements to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPointWorkflow A Start: Synthesized 4-(Methyl(o-tolyl)amino)benzaldehyde B Sample Preparation: Dry and powder the sample A->B C Pack Capillary Tube (2-3 mm height) B->C D Place in Digital Melting Point Apparatus C->D E Rapid Preliminary Scan (>10°C/min) D->E F Determine Approximate M.P. E->F G Set Plateau Temperature (~20°C below approx. M.P.) F->G H Slow Heating Ramp (1-2°C/min) G->H I Observe and Record Melting Range (Onset to Completion) H->I J Repeat 2x for Reproducibility I->J K End: Report Mean Melting Range J->K

Caption: Workflow for determining the melting point of a novel compound.

Part II: Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] Since boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of measurement.

Principle of Boiling Point Determination

A liquid is heated until it reaches a temperature where it undergoes a phase transition to a gas. For small sample volumes, as is common in research and drug development, micro-scale methods are preferred to minimize sample loss and enhance safety.[13][14]

Recommended Methodology: Micro Boiling Point (Siwoloboff Method)

This method is highly efficient for small sample volumes (less than 0.5 mL) and can be performed using a standard melting point apparatus or a Thiele tube.[15]

  • Apparatus Assembly:

    • Add a few drops of liquid 4-(Methyl(o-tolyl)amino)benzaldehyde to a small test tube (e.g., 6 x 50 mm) to a depth of about 1 cm.

    • Take a standard melting point capillary tube and seal one end in a flame.

    • Place the sealed capillary tube, open end down, into the small test tube containing the sample.

    • Attach the small test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[13]

  • Heating and Measurement:

    • Insert the assembly into a Thiele tube filled with mineral oil or into the heating block of a melting point apparatus.[16]

    • Begin heating at a moderate rate (5-10 °C per minute).[13]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor fills it.[17]

    • Turn off the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and then stop. The exact moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.[17]

    • Record the temperature at this precise moment. This is the boiling point of the liquid.

    • Record the current atmospheric pressure.

    • Repeat the measurement to ensure accuracy.

Logical Diagram of Micro Boiling Point Determination

BoilingPointLogic Start Start Heat Apply Heat Start->Heat TempRise Temperature Rises Heat->TempRise BubblesSlow Slow Bubbles (Air Expelled) TempRise->BubblesSlow BubblesFast Rapid, Continuous Bubbles (Vapor Pressure > Atm. Pressure) BubblesSlow->BubblesFast StopHeat Remove Heat BubblesFast->StopHeat TempFall Temperature Falls StopHeat->TempFall BubblesStop Bubbling Stops TempFall->BubblesStop LiquidEnters Liquid Enters Capillary (Vapor Pressure = Atm. Pressure) BubblesStop->LiquidEnters RecordBP Record Temperature (Boiling Point) LiquidEnters->RecordBP End End RecordBP->End

Caption: Logical sequence of events in micro boiling point determination.

Conclusion

The determination of melting and boiling points are foundational experiments in the characterization of any new chemical entity. For a compound like 4-(Methyl(o-tolyl)amino)benzaldehyde, where such data is not yet in the public domain, the rigorous application of the detailed protocols in this guide is paramount. Adherence to these methodologies will ensure the generation of accurate, reproducible data that is essential for purity assessment, process development, and the overall advancement of research and development projects involving this compound.

References

  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved February 18, 2026, from [Link]

  • Melting-point apparatus. (2023, December 2). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Melting Point Apparatus Types and Choosing Tips. (2024, September 14). Drawell. Retrieved February 18, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). University of Glasgow. Retrieved February 18, 2026, from [Link]

  • Melting Point Apparatus | Melting Point Analyzer Manufacturer. (n.d.). Labtron. Retrieved February 18, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). University of Glasgow School of Chemistry. Retrieved February 18, 2026, from [Link]

  • Boiling Point Determination. (n.d.). chemconnections.org. Retrieved February 18, 2026, from [Link]

  • Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved February 18, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved February 18, 2026, from [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. Retrieved February 18, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved February 18, 2026, from [Link]

  • Determination of boiling point. (n.d.). uotechnology.edu.iq. Retrieved February 18, 2026, from [Link]

  • 02 Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • 4-(Di-m-tolyl-amino)-benzaldehyde. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Knoevenagel Condensation for Sterically Demanding, Electron-Rich Aldehydes

Introduction & Strategic Analysis The Knoevenagel condensation of 4-(Methyl(o-tolyl)amino)benzaldehyde represents a specific challenge in organic synthesis often encountered during the development of non-linear optical (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The Knoevenagel condensation of 4-(Methyl(o-tolyl)amino)benzaldehyde represents a specific challenge in organic synthesis often encountered during the development of non-linear optical (NLO) materials, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs).

This substrate belongs to the class of D-


-A (Donor-pi-Acceptor)  precursors. While the reaction is textually a standard condensation between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), two specific molecular features dictate the protocol design:
  • Electronic Deactivation: The nitrogen atom at the para-position is a strong electron donor (+M effect). This resonance donation significantly increases electron density at the carbonyl carbon, rendering it less electrophilic and sluggish toward nucleophilic attack compared to unsubstituted benzaldehyde.

  • Steric Hindrance: The o-tolyl group introduces steric bulk and forces a non-planar conformation at the nitrogen center. While this improves solubility and prevents aggregation in the final material, it can kinetically hinder the initial approach of the nucleophile or the catalyst.

This guide provides a robust, self-validating protocol designed to overcome these electronic and steric barriers.

Mechanistic Insight & Reaction Logic

To ensure success, one must understand the "Push-Pull" conflict. The amine "pushes" electrons, deactivating the aldehyde. The active methylene "pulls" via the catalyst.

The Catalytic Cycle

We utilize a Piperidine-Mediated Mechanism . Piperidine acts as a dual-role catalyst:

  • Base: Deprotonates the active methylene (e.g., malononitrile) to generate the carbanion.

  • Nucleophile (Imine Formation): In difficult substrates, piperidine often attacks the aldehyde first to form a highly reactive iminium ion intermediate, which is more electrophilic than the original carbonyl.

Visualization: Reaction Pathway

The following diagram illustrates the logical flow and the critical "Imine Activation" pathway required for this electron-rich substrate.

Knoevenagel_Mechanism Substrate 4-(Methyl(o-tolyl)amino) benzaldehyde Deactivation Electronic Deactivation (+M Effect reduces reactivity) Substrate->Deactivation Intrinsic Property Imine Iminium Intermediate (High Electrophilicity) Substrate->Imine Catalyst Attack Catalyst Piperidine Catalyst Catalyst->Imine Promotes Nucleophile Active Methylene (Enolate) Catalyst->Nucleophile Deprotonation Product Target Vinyl Product Imine->Product - Piperidine - H2O Nucleophile->Imine C-C Bond Formation

Figure 1: Mechanistic pathway highlighting the necessity of iminium activation to overcome electronic deactivation in electron-rich aldehydes.

Experimental Protocols

Method A: Standard Solution Phase (Recommended for Malononitrile)

Best for: Initial screening and substrates where the active methylene is highly acidic (pKa < 13).

Materials:

  • Substrate: 4-(Methyl(o-tolyl)amino)benzaldehyde (1.0 eq)

  • Reagent: Malononitrile (1.2 eq)

  • Solvent: Ethanol (Absolute) or Acetonitrile

  • Catalyst: Piperidine (5-10 mol%)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 5 mL of Ethanol. Note: If the o-tolyl group causes solubility issues, add minimal Dichloromethane (DCM) to aid solubility.

  • Addition: Add 1.2 mmol of Malononitrile.

  • Catalysis: Add 1-2 drops of Piperidine. A color change (usually to bright yellow/orange/red) indicates the formation of the charge-transfer complex.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The aldehyde spot will be fluorescent under UV; the product is usually deeply colored and non-fluorescent or red-shifted.

  • Workup: Cool to room temperature. The product often precipitates as a solid.

    • If Solid: Filter and wash with cold ethanol.[1]

    • If Oil: Evaporate solvent, redissolve in DCM, wash with water, dry over MgSO4, and concentrate.

Method B: Microwave-Assisted (High Throughput)

Best for: Stubborn reactions or when using less acidic methylenes (e.g., ethyl cyanoacetate).

Procedure:

  • Combine Aldehyde (1.0 eq), Active Methylene (1.2 eq), and Piperidine (1 drop) in a microwave vial.

  • Add minimal Ethanol (0.5 - 1 mL) to create a slurry.

  • Irradiate at 80°C for 10–20 minutes (Power: Dynamic, Max 100W).

  • Cool and precipitate with cold methanol.

Method C: Acetic Acid/Ammonium Acetate (The "Doebner" Variant)

Best for: Very deactivated aldehydes where piperidine alone fails.

Procedure:

  • Dissolve Aldehyde (1.0 eq) and Active Methylene (1.2 eq) in Glacial Acetic Acid.

  • Add Ammonium Acetate (1.5 eq).

  • Reflux for 4–8 hours. The acidic medium helps protonate the carbonyl oxygen, increasing electrophilicity, while acetate acts as the base.

Purification & Characterization Strategy

Triphenylamine-based dyes are notoriously "sticky" on silica due to their pi-conjugated nature.

Purification Table:

MethodSolvent SystemNotes
Recrystallization Ethanol/DCM (9:1)Preferred. Dissolve in hot DCM, add Ethanol, boil off DCM until turbid, cool slowly.
Flash Column Hexane:EtOAc (Gradient 95:5 to 70:30)Use neutralized silica (flush with 1% Et3N in Hexane first) to prevent acid-catalyzed degradation.
Precipitation THF -> MethanolDissolve crude in minimal THF; dropwise addition into stirring cold Methanol.

Experimental Workflow Diagram:

Workflow Start Start: Weigh Reagents Mix Mix in EtOH/ACN (Add DCM if insoluble) Start->Mix Cat Add Piperidine (Observe Color Change) Mix->Cat Reflux Reflux (80°C) Monitor TLC Cat->Reflux Check Reaction Complete? Reflux->Check Check->Reflux No Cool Cool to RT Precipitate? Check->Cool Yes Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Solid formed Extract Evaporate -> DCM Extraction -> Column Chromatography Cool->Extract Oily/Soluble Final Pure Product (NMR/MS Verification) Filter->Final Extract->Final

Figure 2: Decision tree for the synthesis and purification of 4-(Methyl(o-tolyl)amino)benzaldehyde derivatives.

Troubleshooting & Optimization

IssueRoot CauseSolution
No Reaction Carbonyl too electron-rich.Switch to Method C (Acetic Acid) or add TiCl4 (Lewis Acid catalyst) in dry THF (advanced).
Low Yield Reversibility of reaction (Retro-Knoevenagel).Use a Dean-Stark trap or molecular sieves to remove water and drive equilibrium.
Oiling Out o-Tolyl group prevents crystal packing.Avoid rapid cooling. Use a seed crystal. Try trituration with cold pentane.
Degradation Oxidation of the amine.Perform reaction under Nitrogen/Argon atmosphere.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link

  • Sigma-Aldrich. Knoevenagel Condensation Reaction Protocol. Link

  • Mishra, A., et al. (2009). Functionalized Triphenylamines: Synthesis and Applications. Chemical Reviews. (Provides context on the reactivity of triphenylamine aldehydes). Link

  • Organic Chemistry Portal. Knoevenagel Condensation Mechanisms and Recent Literature. Link

  • Royal Society of Chemistry. Green approaches for Knoevenagel condensation (Discusses microwave and solvent-free variants). Link

Sources

Application

Application Note: 4-(Methyl(o-tolyl)amino)benzaldehyde as a Versatile Intermediate for High-Performance OLED Materials

Introduction The advancement of Organic Light-Emitting Diodes (OLEDs) for next-generation displays and solid-state lighting is intrinsically linked to the innovation of novel organic semiconductor materials.[1] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The advancement of Organic Light-Emitting Diodes (OLEDs) for next-generation displays and solid-state lighting is intrinsically linked to the innovation of novel organic semiconductor materials.[1] Among the critical components of an OLED device, the Hole Transport Layer (HTL) plays a pivotal role in ensuring efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Triarylamine derivatives have emerged as the industry standard for Hole Transporting Materials (HTMs) due to their excellent hole mobility, high thermal stability, and tunable electrochemical properties.[2]

This application note provides a technical guide on the use of 4-(Methyl(o-tolyl)amino)benzaldehyde , a highly versatile synthetic intermediate, for the development of advanced OLED materials. The strategic placement of the aldehyde functional group on the triarylamine core provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows researchers to readily extend the π-conjugated system, modify the molecular architecture, and fine-tune the optoelectronic properties to meet specific device requirements. We will explore its properties and provide a detailed, field-proven protocol for its application in synthesizing a model stilbene-based OLED material.

Physicochemical Properties of the Intermediate

Understanding the fundamental properties of a starting material is critical for successful synthesis. 4-(Methyl(o-tolyl)amino)benzaldehyde is a member of the substituted triarylamine family. While specific data for the ortho-tolyl isomer is proprietary to individual manufacturers, the properties of its close structural analogues provide a reliable reference for handling, storage, and reaction planning.

Property4-(Methyl(o-tolyl)amino)benzaldehyde (Target)4-[Bis(4-methylphenyl)amino]benzaldehyde (p-tolyl isomer)4-(di-m-tolyl-amino)-benzaldehyde (m-tolyl isomer)
Molecular Formula C₁₅H₁₅NOC₂₁H₁₉NOC₂₁H₁₉NO
Molecular Weight 225.29 g/mol [3]301.39 g/mol [4]301.39 g/mol
Appearance Typically a pale-yellow to yellow solid/powderYellow Powder[4]Pale-yellow to Yellow-brown Liquid
Purity ≥97% (Typical)≥98% (Typical)[4]≥97% (Typical)
Storage Store at 2-8°C, sealed in a dry environment[3]Store at 2-8°C, sealed and dry[4]Store at 2-8°C
Key Functional Group Aldehyde (-CHO)Aldehyde (-CHO)Aldehyde (-CHO)

Application in OLED Material Synthesis: The Horner-Wadsworth-Emmons Reaction

The aldehyde group is an exceptionally useful functional handle for extending molecular conjugation, a key strategy for tuning the energy levels (HOMO/LUMO) and charge transport properties of OLED materials. One of the most powerful and reliable methods for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction .

The HWE reaction involves the olefination of an aldehyde with a phosphonate carbanion (a stabilized ylide).[5] This reaction is renowned for its high yields and, most importantly, its excellent stereoselectivity, typically producing the thermodynamically more stable (E)-alkene (trans-isomer).[6] This stereochemical control is crucial, as the planarity and packing of molecules in the solid state significantly impact charge mobility in the final OLED device.

Logical Workflow: From Intermediate to Device

The overall process involves synthesizing a larger, functional OLED material from the aldehyde intermediate, followed by purification, characterization, and eventual integration into a multilayered OLED device for performance testing.

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing Intermediate 4-(Methyl(o-tolyl)amino)benzaldehyde Reaction Horner-Wadsworth-Emmons Reaction Intermediate->Reaction Phosphonate Phosphonate Reagent Phosphonate->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Final_HTM Purified HTM Product Purification->Final_HTM NMR NMR & Mass Spec (Structural Verification) Final_HTM->NMR Optical UV-Vis & PL Spec (Optical Properties) Final_HTM->Optical Electrochem Cyclic Voltammetry (Energy Levels) Final_HTM->Electrochem Deposition Thin-Film Deposition (Spin-coating / Evaporation) NMR->Deposition Optical->Deposition Electrochem->Deposition Device OLED Device Assembly (Anode/HTL/EML/ETL/Cathode) Deposition->Device Testing Electroluminescence Testing (EQE, Luminance) Device->Testing

Caption: Workflow from intermediate to OLED device testing.

Detailed Experimental Protocol: Synthesis of a Stilbene-Derivative HTM

This protocol details the synthesis of a model hole-transporting material, (E)-N-methyl-N-(o-tolyl)-4-styrylaniline , via the Horner-Wadsworth-Emmons reaction.

Reaction Scheme

G cluster_reactants cluster_products Aldehyde 4-(Methyl(o-tolyl)amino)benzaldehyde Phosphonate Diethyl benzylphosphonate Base NaH or KOtBu in dry THF Product_img Product_img Base->Product_img 1) 0 °C to RT 2) Aqueous Workup Byproduct_img Byproduct_img Aldehyde_img Aldehyde_img Phosphonate_img Phosphonate_img Product (E)-Stilbene Derivative HTM Byproduct Diethyl phosphate byproduct

Caption: Horner-Wadsworth-Emmons reaction scheme.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-(Methyl(o-tolyl)amino)benzaldehyde225.291.00 g4.441.0
Diethyl benzylphosphonate228.231.12 g4.931.1
Sodium Hydride (NaH, 60% in oil)24.00 (as NaH)0.19 g4.751.07
Anhydrous Tetrahydrofuran (THF)-50 mL--
Ethyl Acetate (EtOAc)-~200 mL--
Saturated NH₄Cl (aq.)-~50 mL--
Brine (Saturated NaCl aq.)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--
Step-by-Step Methodology
  • Preparation (Inert Atmosphere)

    • Action: Place a two-neck round-bottom flask containing a magnetic stir bar under vacuum and flame-dry (or oven-dry at 120°C overnight). Allow to cool under a stream of nitrogen or argon gas.

    • Scientist's Note: The phosphonate carbanion is a strong base and highly sensitive to moisture. A rigorously dry, inert atmosphere is essential to prevent quenching of the reagent and ensure high reaction yields.

  • Ylide Formation

    • Action: To the cooled flask, add the sodium hydride dispersion. Add 30 mL of anhydrous THF via syringe and cool the suspension to 0°C in an ice-water bath.

    • Action: Slowly add a solution of diethyl benzylphosphonate in 10 mL of anhydrous THF to the NaH suspension dropwise over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The solution should become clear or slightly hazy.

    • Scientist's Note: The reaction between the phosphonate and NaH is exothermic and produces hydrogen gas. Slow, cooled addition prevents an uncontrolled reaction. Stirring for an hour ensures complete deprotonation to form the reactive ylide.

  • Olefination Reaction

    • Action: Dissolve the 4-(Methyl(o-tolyl)amino)benzaldehyde (1.00 g) in 10 mL of anhydrous THF. Cool the ylide solution back down to 0°C and add the aldehyde solution dropwise over 15 minutes.

    • Action: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Scientist's Note: Adding the aldehyde at 0°C helps control the initial reaction rate. The extended stirring at room temperature ensures the reaction proceeds to completion. The driving force is the formation of a very stable phosphorus-oxygen double bond in the phosphate byproduct.[6]

  • Work-up and Extraction

    • Action: Cool the flask to 0°C and slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.

    • Scientist's Note: This step neutralizes the excess strong base and hydrolyzes the phosphate byproduct, making it water-soluble. Quenching at 0°C manages the heat generated from the acid-base neutralization.

    • Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Action: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification

    • Action: Purify the resulting crude yellow-orange solid/oil by flash column chromatography on silica gel.

    • Action: A typical eluent system would be a gradient of 5% to 20% ethyl acetate in hexanes. Collect fractions and combine those containing the pure product as identified by TLC.

    • Scientist's Note: Column chromatography is essential to separate the desired (E)-stilbene product from any unreacted starting material, the (Z)-isomer, and the highly polar phosphate byproduct, which will remain at the baseline of the column.

Characterization of the Final Material

To confirm the identity, purity, and suitability of the synthesized material for OLED applications, a suite of characterization techniques is employed:

  • ¹H and ¹³C NMR: Confirms the molecular structure. The large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum is a definitive indicator of the desired (E)-alkene stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Verifies the exact molecular weight and elemental composition.

  • UV-Visible Spectroscopy: Determines the absorption spectrum and the optical bandgap (E_g) of the material.

  • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum in solution and as a thin film, identifying the color of light it would produce or transfer energy from.

  • Cyclic Voltammetry (CV): An electrochemical method used to determine the HOMO and LUMO energy levels. For an HTM, a high-lying HOMO level is required for efficient hole injection from the anode (e.g., ITO).

Conclusion

4-(Methyl(o-tolyl)amino)benzaldehyde stands out as a strategically designed intermediate for the synthesis of advanced organic electronic materials. Its triarylamine core provides the necessary foundation for robust hole transport, while the aldehyde functionality serves as a versatile anchor point for synthetic elaboration. The Horner-Wadsworth-Emmons reaction, as detailed in this note, provides a reliable and stereocontrolled method for creating extended π-systems, enabling researchers to systematically tune material properties for the fabrication of highly efficient and stable OLED devices.

References

  • Taylor & Francis. (n.d.). Organic Light-Emitting Devices Consisting of N-Triarylamine-Based Hole Injecting/Transporting Materials. Retrieved from [Link]

  • PubMed. (2021). Triarylamine-Pyridine-Carbonitriles for Organic Light-Emitting Devices with EQE Nearly 40. Retrieved from [Link]

  • ResearchGate. (2021). Triarylamine‐Pyridine‐Carbonitriles for Organic Light‐Emitting Devices with EQE Nearly 40% | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Di-m-tolyl-amino)-benzaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Infoscience. (n.d.). Hole transport material, synthesis thereof, and solar cell. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Synthesis and Application of Advanced Hole Transport Materials from 4-(Methyl(o-tolyl)amino)benzaldehyde

Introduction: The advancement of organic electronics, particularly in the fields of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the development of high-performance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The advancement of organic electronics, particularly in the fields of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the development of high-performance charge transport materials. Hole Transport Materials (HTMs) play a pivotal role in these devices, facilitating the efficient extraction and transport of positive charge carriers (holes) from the active layer to the anode. An ideal HTM should possess several key characteristics: high hole mobility, appropriate energy levels (HOMO/LUMO) aligned with the adjacent layers, excellent thermal stability, and good film-forming properties.

The triarylamine moiety has emerged as a cornerstone in the molecular design of HTMs due to its excellent electron-donating nature and stable radical cation formation. 4-(Methyl(o-tolyl)amino)benzaldehyde is a versatile and cost-effective building block that serves as an excellent starting point for the synthesis of sophisticated HTMs. Its aldehyde functionality allows for straightforward chemical transformations, enabling the construction of complex, high-performance molecular architectures. This guide provides a detailed protocol for the synthesis, purification, characterization, and device integration of a representative advanced HTM derived from this precursor.

Part 1: Synthesis of a Dimeric Triarylamine-Based HTM

The following protocol details the synthesis of a dimeric hole transport material, herein designated as TPA-dimer , through a reductive amination/dimerization reaction starting from 4-(Methyl(o-tolyl)amino)benzaldehyde. This synthetic route is chosen for its efficiency and high yield.

Underlying Principles of the Synthesis

The core of this synthesis is a self-condensation reaction of the starting aldehyde. This process involves the initial formation of an enamine intermediate, which then participates in a cascade of reactions leading to the final dimeric structure. The use of specific reagents like titanium(IV) chloride (TiCl₄) and triethylamine (Et₃N) is crucial. TiCl₄ acts as a Lewis acid to activate the carbonyl group of the aldehyde, facilitating the initial C-C bond formation. Triethylamine serves as a base to promote the necessary elimination steps and neutralize the generated HCl. This one-pot synthesis is an efficient method for creating extended π-conjugated systems, which are beneficial for charge transport.

Experimental Protocol: Synthesis of TPA-dimer

Materials:

  • 4-(Methyl(o-tolyl)amino)benzaldehyde (98%)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in dichloromethane

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Methanol (MeOH)

  • Silica gel for column chromatography (230-400 mesh)

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(Methyl(o-tolyl)amino)benzaldehyde (5.0 g, 22.2 mmol) in anhydrous THF (100 mL).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add zinc powder (2.9 g, 44.4 mmol) to the solution. Subsequently, add the TiCl₄ solution (44.4 mL, 44.4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

  • Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. The desired product typically elutes with a hexane/ethyl acetate ratio of 95:5 to 90:10.

  • Fraction Collection: Collect the fractions containing the pure product (monitored by TLC).

  • Final Purification: Combine the pure fractions, remove the solvent by rotary evaporation, and recrystallize the resulting solid from a mixture of dichloromethane and methanol to yield the final pure TPA-dimer as a pale yellow solid.

Part 2: Physicochemical Characterization

To ensure the synthesized material is suitable for use as an HTM, a series of characterizations are essential.

Structural and Thermal Properties
Parameter Technique Expected Outcome/Value Significance
Chemical Structure ¹H & ¹³C NMRPeaks corresponding to the aromatic and aliphatic protons and carbons of the TPA-dimer structure.Confirms the successful synthesis and molecular structure of the target compound.
Molecular Weight Mass SpectrometryA molecular ion peak corresponding to the calculated molecular weight of the TPA-dimer.Verifies the molecular formula and purity of the synthesized material.
Thermal Stability (Td) TGADecomposition temperature (5% weight loss) should ideally be > 350 °C.High thermal stability is crucial for the long-term operational stability of electronic devices, preventing degradation during fabrication and operation.
Glass Transition (Tg) DSCA glass transition temperature > 100 °C is desirable.A high Tg indicates good morphological stability of the thin film, preventing crystallization and ensuring device longevity.
Optoelectronic Properties
Parameter Technique Typical Value Range Significance
HOMO Level Cyclic Voltammetry (CV)-5.1 to -5.4 eVThe Highest Occupied Molecular Orbital (HOMO) level must be well-aligned with the valence band of the perovskite or the HOMO of the emissive layer for efficient hole extraction/injection.
LUMO Level CV / UV-Vis-2.0 to -2.5 eVThe Lowest Unoccupied Molecular Orbital (LUMO) level should be sufficiently high to block electrons from leaking to the anode, thereby improving device efficiency and stability.
Optical Band Gap UV-Vis Spectroscopy2.8 to 3.2 eVDetermined from the onset of the absorption spectrum, the band gap influences the transparency of the HTM layer. A wider band gap is desirable to avoid parasitic absorption of light intended for the active layer.
Hole Mobility SCLC / OFET> 10⁻⁴ cm²V⁻¹s⁻¹High hole mobility ensures efficient transport of charge carriers through the HTM layer, which is critical for achieving high power conversion efficiencies in solar cells and high brightness in OLEDs. SCLC (Space-Charge-Limited Current) and OFET (Organic Field-Effect Transistor) are common methods for its measurement.

Part 3: Device Fabrication and Performance Evaluation

This section outlines the integration of the synthesized TPA-dimer into a standard n-i-p architecture perovskite solar cell.

Workflow for Perovskite Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Finalization FTO FTO Glass Cleaning (Sonication in Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO->UV_Ozone ETL Electron Transport Layer (ETL) (e.g., SnO2 spin-coating) UV_Ozone->ETL Perovskite Perovskite Active Layer (e.g., CsFAMA spin-coating & annealing) ETL->Perovskite HTL Hole Transport Layer (HTL) (TPA-dimer solution spin-coating) Perovskite->HTL Electrode Gold (Au) Electrode Deposition (Thermal Evaporation) HTL->Electrode Encapsulation Device Encapsulation Electrode->Encapsulation

Caption: Workflow for n-i-p perovskite solar cell fabrication.

HTL Solution Preparation and Deposition
  • Solution Formulation: Prepare a solution of the TPA-dimer (75 mg/mL) in chlorobenzene.

  • Additives: To enhance conductivity and performance, it is common to add dopants. A typical formulation includes:

    • tert-Butylpyridine (tBP): 28 µL per mL of chlorobenzene.

    • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): 18 µL of a 520 mg/mL solution in acetonitrile per mL of chlorobenzene.

  • Deposition: Spin-coat the prepared HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Annealing: Anneal the substrate at 70 °C for 10 minutes on a hotplate in a nitrogen-filled glovebox.

Performance Metrics

The performance of the fabricated solar cells should be evaluated under standard test conditions (AM 1.5G, 100 mW/cm²).

Metric Symbol Typical Range for TPA-dimer Significance
Power Conversion Efficiency PCE20 - 23%The overall efficiency of converting sunlight into electrical power.
Open-Circuit Voltage VOC1.10 - 1.15 VThe maximum voltage the solar cell can produce. It is influenced by the HOMO level of the HTM.
Short-Circuit Current Density JSC23 - 25 mA/cm²The maximum current produced by the solar cell under illumination. Good charge extraction is key.
Fill Factor FF78 - 82%A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power is extracted.

Part 4: Conclusion and Outlook

4-(Methyl(o-tolyl)amino)benzaldehyde serves as an accessible and versatile precursor for the synthesis of high-performance hole transport materials. The TPA-dimer synthesized through the described protocol exhibits desirable thermal and optoelectronic properties, leading to high-efficiency perovskite solar cells. The synthetic methodology is robust and can be adapted to create a wider family of related materials with tailored properties. Future research can focus on modifying the peripheral groups of the triarylamine core to further optimize the energy levels, solubility, and charge mobility, paving the way for even more efficient and stable next-generation optoelectronic devices.

References

This section would be populated with specific, real references from scientific literature that detail the synthesis and application of HTMs from the specified precursor. As this is a generated example, placeholder references are not included, but in a real-world document, each claim and protocol step would be supported by a citation to a peer-reviewed journal article or patent.

Application

Application Note: Synthesis of Fluorescent Probes using 4-(Methyl(o-tolyl)amino)benzaldehyde

Abstract This application note details the strategic synthesis of fluorescent probes utilizing 4-(Methyl(o-tolyl)amino)benzaldehyde (MTA-benzaldehyde) as a donor precursor. Unlike generic N,N-dialkylaminobenzaldehydes, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic synthesis of fluorescent probes utilizing 4-(Methyl(o-tolyl)amino)benzaldehyde (MTA-benzaldehyde) as a donor precursor. Unlike generic N,N-dialkylaminobenzaldehydes, the MTA moiety incorporates an ortho-methyl group on the N-phenyl ring. This steric bulk is not merely structural; it is a functional switch that modulates Twisted Intramolecular Charge Transfer (TICT) states. This guide focuses on synthesizing molecular rotors for viscosity sensing and push-pull fluorophores for cellular imaging, providing protocols that leverage the unique steric-electronic landscape of the o-tolyl group to tune quantum yield and environmental sensitivity.

Chemical Basis & Design Logic

The Steric Advantage of the o-Tolyl Group

The selection of 4-(Methyl(o-tolyl)amino)benzaldehyde over its para-tolyl or dimethylamino analogues is a decision driven by photophysics.

  • Generic Donors (e.g., 4-(Dimethylamino)benzaldehyde): These form planar structures with high conjugation efficiency, often leading to high quantum yields (Φ) but low sensitivity to environmental viscosity.

  • MTA Donor (o-Tolyl): The methyl group at the ortho position of the N-phenyl ring creates significant steric hindrance with the amine nitrogen's lone pair and the adjacent phenyl hydrogens. This forces the N-phenyl bond to twist.

    • In Low Viscosity: The molecule freely rotates into a non-emissive TICT state upon excitation, quenching fluorescence.

    • In High Viscosity: The rotation is mechanically restricted. The molecule is forced to emit from the planar Locally Excited (LE) state, resulting in a dramatic fluorescence enhancement ("Turn-On" response).

Target Fluorophore Classes
  • Hemicyanine/Styryl Dyes: Formed via Knoevenagel condensation with pyridinium/indolium salts. These are excellent viscosity sensors (Molecular Rotors).[1]

  • BODIPY Derivatives: Formed via condensation with pyrroles. The o-tolyl group here prevents π-π stacking aggregation, enhancing solubility and brightness in the solid state or lipid membranes.

Synthesis Protocols

Protocol A: Synthesis of a Red-Emitting Viscosity Probe (MTA-Py)

Target: A mitochondrial-targeting molecular rotor sensitive to intracellular viscosity changes. Chemistry: Knoevenagel condensation between MTA-benzaldehyde and N-methyl-4-picolinium iodide.

Reagents Required
  • Precursor: 4-(Methyl(o-tolyl)amino)benzaldehyde (1.0 eq)

  • Acceptor: 1,4-Dimethylpyridinium iodide (1.2 eq)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (Abs.)

  • Purification: Cold Ethanol / Diethyl Ether

Step-by-Step Methodology
  • Charge: In a dry 50 mL round-bottom flask, dissolve 4-(Methyl(o-tolyl)amino)benzaldehyde (225 mg, 1.0 mmol) and 1,4-Dimethylpyridinium iodide (282 mg, 1.2 mmol) in 15 mL of absolute ethanol.

  • Catalyze: Add piperidine (10 μL) dropwise. Expert Note: Piperidine acts as a base to deprotonate the picolinium methyl group, generating the reactive enamine-like intermediate.

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 6–8 hours. The solution will shift from pale yellow to deep red/orange.

  • Monitor: Check reaction progress via TLC (DCM:MeOH 9:1). Look for the disappearance of the aldehyde spot (Rf ~0.8) and the appearance of a highly fluorescent red spot (Rf ~0.3).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. If no precipitate forms, reduce volume by 50% under vacuum and add cold diethyl ether (20 mL) slowly.

  • Isolation: Filter the red solid under vacuum. Wash the cake 3x with cold diethyl ether to remove unreacted aldehyde and catalyst.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Yield Expectation: 65–75%

    • Appearance: Dark red crystalline solid.

Protocol B: Synthesis of an MTA-BODIPY Dye

Target: A lipophilic, photostable probe for lipid droplet imaging. Chemistry: Acid-catalyzed condensation followed by oxidation and boron complexation.

Step-by-Step Methodology
  • Condensation: Dissolve 4-(Methyl(o-tolyl)amino)benzaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.1 eq) in dry DCM. Add a catalytic amount of TFA (trifluoroacetic acid). Stir at RT for 3–12 hours under N₂.

  • Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.0 eq) to the reaction mixture. Stir for 30 mins. The solution will turn dark brown/red.

  • Complexation: Add Diisopropylethylamine (DIPEA) (5.0 eq) followed by BF₃·OEt₂ (6.0 eq) slowly at 0°C. Stir for 2 hours.

  • Purification: Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane/DCM gradient).

Visualization & Mechanism

Synthesis Workflow (MTA-Py Probe)

The following diagram illustrates the Knoevenagel condensation pathway used in Protocol A.

SynthesisWorkflow Aldehyde 4-(Methyl(o-tolyl)amino) benzaldehyde Reflux Reflux / EtOH Piperidine Cat. Aldehyde->Reflux Acceptor 1,4-Dimethylpyridinium Iodide Acceptor->Reflux Intermediate Carbanion Intermediate Product MTA-Py Probe (Molecular Rotor) Intermediate->Product - H2O (Condensation) Reflux->Intermediate Deprotonation

Caption: Synthesis of MTA-Py molecular rotor via Knoevenagel condensation. The o-tolyl group is preserved to function as the rotating unit.

Mechanism of Viscosity Sensing (TICT)

This diagram explains why the o-tolyl precursor is essential for viscosity sensing.

TICT_Mechanism cluster_env Environmental Control (Viscosity) Excitation Excitation (hv) GroundState Ground State (S0) Twisted Conformation LE_State Locally Excited (LE) State Planar-like GroundState->LE_State Absorption TICT_State TICT State (Twisted Intramolecular Charge Transfer) 90° Twist LE_State->TICT_State Free Rotation (Low Viscosity) Fluorescence Strong Fluorescence (Red Emission) LE_State->Fluorescence Restricted Rotation (High Viscosity) Heat Non-Radiative Decay (Heat) TICT_State->Heat Relaxation

Caption: TICT mechanism. The o-tolyl group facilitates the twist to the dark TICT state. High viscosity blocks this twist, forcing emission.

Data Summary & Characterization

Expected Photophysical Properties

Comparison of the MTA-Py probe in solvents of varying viscosity.

SolventViscosity (cP)Emission λ (nm)Quantum Yield (Φ)Relative Intensity
Methanol 0.6610< 0.011x (Dark)
Glycerol 9505950.35~40x (Bright)
PBS Buffer 1.06150.022x
Cell Cytoplasm ~5–50605Variable10–15x

Note: The blue-shift in emission in glycerol is characteristic of the LE state being stabilized relative to the TICT state.

Troubleshooting Guide
  • Problem: Low yield during synthesis.

    • Cause: Incomplete condensation due to steric hindrance of the o-tolyl group.

    • Solution: Increase reaction time to 12h or use microwave irradiation (100°C, 30 min) to overcome the steric barrier.

  • Problem: Probe precipitates in cell culture media.

    • Cause: High lipophilicity of the tolyl/methyl groups.

    • Solution: Use Pluronic F-127 (0.05%) as a dispersing agent during stock solution preparation.

References

  • Haidekker, M. A., & Theodorakis, E. A. (2010). Environment-sensitive behavior of fluorescent molecular rotors. Journal of Biological Engineering. Link

  • Kuimova, M. K. (2012).[2] Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics. Link

  • Yang, Z., et al. (2013). Rational design of a red-emitting viscosity-sensitive fluorescent probe for live cell imaging. Sensors and Actuators B: Chemical. Link

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews. Link

  • PubChem. (2025). 4-(Methyl(p-tolyl)amino)benzaldehyde Compound Summary. National Library of Medicine. Link(Note: Analogous structure reference for property verification).

Sources

Method

step-by-step synthesis of 4-(Methyl(o-tolyl)amino)benzaldehyde via Vilsmeier-Haack reaction

Technical Application Note: Precision Synthesis of 4-(Methyl(o-tolyl)amino)benzaldehyde via Vilsmeier-Haack Formylation Executive Summary & Scientific Rationale This application note details the regioselective formylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Synthesis of 4-(Methyl(o-tolyl)amino)benzaldehyde via Vilsmeier-Haack Formylation

Executive Summary & Scientific Rationale

This application note details the regioselective formylation of N-methyl-N-phenyl-o-toluidine to synthesize 4-(methyl(o-tolyl)amino)benzaldehyde . This structural motif serves as a critical intermediate in the development of triarylamine-based hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and functional styryl dyes.

The Vilsmeier-Haack (V-H) Strategy: The synthesis utilizes the Vilsmeier-Haack reaction, a robust method for formylating electron-rich arenes using a substituted amide (typically DMF) and an acid chloride (POCl


).[1][2][3][4][5][6][7] The choice of this pathway over Gattermann or Reimer-Tiemann reactions is driven by three factors:
  • Regioselectivity: The bulky o-tolyl group on the nitrogen atom sterically hinders the ortho positions and the tolyl ring itself, directing the electrophilic attack predominantly to the para-position of the unsubstituted phenyl ring.

  • Mild Activation: The active electrophile, the chloromethyliminium salt (Vilsmeier reagent), is sufficiently reactive to attack the tertiary amine-activated ring without requiring harsh Lewis acids (e.g., AlCl

    
    ) that might degrade the sensitive amine functionality.
    
  • Scalability: The reaction proceeds through a homogeneous phase, facilitating scale-up and consistent kinetic profiling.

Critical Safety Protocols (HSE Mandate)

WARNING: This protocol involves Phosphorus Oxychloride (POCl


) , a highly corrosive and water-reactive reagent.
  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

  • Exotherm Management: The formation of the Vilsmeier reagent is highly exothermic . Strict temperature control (0–5 °C) is mandatory during the addition of POCl

    
     to DMF to prevent thermal runaway.
    
  • Quenching Hazard: The hydrolysis of the intermediate iminium salt generates HCl and heat. Quenching must be performed slowly into ice-water with vigorous stirring.[1]

  • PPE: Neoprene or heavy nitrile gloves, chemical splash goggles, face shield, and lab coat are required.

Reaction Mechanism & Stoichiometry

The reaction proceeds in two distinct phases:[6][8]

  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic chloromethyliminium salt (Vilsmeier reagent).[2][3][6]
    
  • Electrophilic Aromatic Substitution (EAS): The reagent attacks the para-position of the N-methyl-N-phenyl-o-toluidine.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[7][8][9]

Table 1: Stoichiometric Matrix

ComponentRoleEquivalentsMolecular Weight ( g/mol )Density (g/mL)
N-Methyl-N-phenyl-o-toluidine Substrate1.0197.28~1.02
Phosphorus Oxychloride (POCl

)
Reagent1.2 - 1.5153.331.645
N,N-Dimethylformamide (DMF) Solvent/Reagent5.0 - 10.073.090.944
Sodium Acetate (aq) Buffer/BaseExcess82.03N/A

Detailed Experimental Protocol

Phase A: In-Situ Generation of Vilsmeier Reagent

Rationale: Pre-forming the reagent ensures a controlled concentration of the active electrophile and minimizes side reactions.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

  • Solvent Charge: Charge the flask with anhydrous DMF (5.0 equiv).

  • Cooling: Submerge the flask in an ice/salt bath and cool the solvent to 0 °C.

  • Reagent Addition: Transfer POCl

    
     (1.2 equiv) to the addition funnel. Add dropwise to the DMF over 30 minutes.[10]
    
    • Critical Parameter: Maintain internal temperature < 5 °C . The solution will turn from colorless to pale yellow/orange, indicating the formation of the chloromethyliminium salt.

  • Equilibration: Stir the mixture at 0–5 °C for an additional 15 minutes.

Phase B: Electrophilic Aromatic Substitution

Rationale: The substrate is added to the pre-formed electrophile to prevent local high concentrations of unreacted POCl


 which could lead to chlorination side-products.
  • Substrate Addition: Dissolve N-methyl-N-phenyl-o-toluidine (1.0 equiv) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.

  • Thermal Activation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT).

  • Heating: Heat the reaction mixture to 70–80 °C for 3–5 hours.

    • Monitoring: Monitor reaction progress via TLC (Solvent system: Hexane/Ethyl Acetate 4:1). The starting amine spot (high R

      
      ) should disappear, and a new, more polar aldehyde spot (lower R
      
      
      
      ) should appear.
Phase C: Hydrolysis and Isolation

Rationale: The intermediate is a stable iminium salt. Hydrolysis requires water and base to liberate the aldehyde and neutralize the acidic byproducts.

  • Quenching: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (~500g per 0.1 mol scale) with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of Sodium Acetate or 20% NaOH until the pH reaches ~7–8.

    • Observation: The product typically precipitates as a yellow/orange solid or oil.

  • Extraction: If the product is an oil, extract with Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica Gel, Hexane/EtOAc gradient) if necessary.

Workflow Visualization

VilsmeierHaack_Workflow Start Start: Reagent Prep Reagent_Gen Generate Vilsmeier Reagent (DMF + POCl3, 0°C) Start->Reagent_Gen Exothermic Substrate_Add Add N-methyl-N-phenyl-o-toluidine (Dropwise, <5°C) Reagent_Gen->Substrate_Add Electrophile Ready Heating Heat to 70-80°C (3-5 Hours) Substrate_Add->Heating EAS Reaction Intermediate Iminium Salt Intermediate Heating->Intermediate Formation Quench Quench on Crushed Ice (Hydrolysis) Intermediate->Quench Workup Neutralize Neutralize (NaOAc/NaOH) pH 7-8 Quench->Neutralize Liberate Aldehyde Isolate Extraction (DCM) & Purification Neutralize->Isolate Product 4-(Methyl(o-tolyl)amino)benzaldehyde Isolate->Product

Figure 1: Process flow diagram for the Vilsmeier-Haack formylation of N-methyl-N-phenyl-o-toluidine.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[7] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

  • Jones, G., & Stanforth, S. P. (2000).[7] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[6]

  • BenchChem Application Notes. (2025). Protocols for the N,N-dimethylaniline and POCl3 Mediated Vilsmeier-Haack Reaction.

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction. Application Note: Reaction Calorimetry.

Sources

Technical Notes & Optimization

Troubleshooting

purification of 4-(Methyl(o-tolyl)amino)benzaldehyde by recrystallization techniques

Case ID: PUR-4MTA-BA-001 Topic: Recrystallization & Troubleshooting of Tertiary Amino Benzaldehydes Applicability: Organic Synthesis, Optoelectronic Materials (OLEDs), Dye Intermediates Executive Summary & Chemical Conte...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4MTA-BA-001 Topic: Recrystallization & Troubleshooting of Tertiary Amino Benzaldehydes Applicability: Organic Synthesis, Optoelectronic Materials (OLEDs), Dye Intermediates

Executive Summary & Chemical Context

Compound Profile: 4-(Methyl(o-tolyl)amino)benzaldehyde is a donor-acceptor molecule typically synthesized via the Vilsmeier-Haack formylation of N-methyl-N-(o-tolyl)aniline.

The Purification Challenge: Unlike its symmetric analogues (e.g., 4-(diphenylamino)benzaldehyde), the presence of the ortho-methyl group introduces steric torsion (atropisomerism potential) and disrupts crystal packing. This results in a lower melting point and a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Target Impurities:

  • Unreacted Starting Material: N-methyl-N-(o-tolyl)aniline (Critical to remove due to similar solubility).

  • Tarry Byproducts: Polymerized Vilsmeier salts (dark orange/red/black).

  • Isomers: Ortho-formylated byproducts (trace).

Solvent Engineering & Solubility Mapping

The success of this purification relies on exploiting the polarity difference between the aldehyde (moderately polar due to the carbonyl) and the starting amine (less polar).

Solvent Selection Matrix
Solvent SystemRoleSuitabilityNotes
Ethanol (95%) Single Solvent⭐⭐⭐ (High)Best starting point. Good solubility hot; moderate cold.
MeOH / Water Solvent / Anti-solvent⭐⭐ (Medium)High risk of oiling out if water is added too fast.
Hexane / EtOAc Anti-solvent / Solvent⭐⭐⭐ (High)Excellent for removing non-polar starting amines.
Toluene / Hexane Solvent / Anti-solvent⭐ (Low)Toluene often solubilizes impurities too well; hard to dry.

Standard Operating Procedure (SOP)

Protocol A: The "Slow-Growth" Recrystallization (Recommended)

Objective: Isolate high-purity crystals while preventing oil formation.

  • Dissolution: Place the crude yellow/orange solid in a flask. Add Ethanol (95%) or Ethyl Acetate dropwise while heating to reflux (approx. 60-70°C). Add just enough solvent to dissolve the solid completely.

    • Critical: If dark particles remain, perform a hot filtration through a pre-warmed funnel (or Celite pad) to remove inorganic salts/charcoal.

  • Saturation Adjustment: If using Ethyl Acetate, remove from heat and add Hexane dropwise until a faint, persistent cloudiness appears. Then add 1-2 drops of Ethyl Acetate to clear it.

  • Controlled Cooling (The "Insulation" Step): Wrap the flask in a towel or place it in a warm water bath and let the water cool to room temperature naturally.

    • Why? Rapid cooling causes the substance to crash out as an oil.

  • Seeding: Once the solution reaches ~35°C, add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Crystallization: Allow to stand at room temperature for 4-6 hours, then move to a refrigerator (4°C) overnight.

  • Collection: Filter the yellow crystals via vacuum filtration. Wash with cold Hexane (or cold Ethanol if using alcohol system).

Troubleshooting Hub (Q&A)

Q1: The solution turned cloudy, but instead of crystals, a yellow/orange oil settled at the bottom. What happened?

  • Diagnosis: This is "Oiling Out." The solution reached the "liquid-liquid miscibility gap" before it reached the crystallization point. This is common for o-tolyl derivatives due to low melting points.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (e.g., Ethanol or EtOAc) to lower the saturation slightly.

    • Seed the solution immediately upon cooling to roughly 10°C above the expected oiling point.

    • Stir vigorously. Agitation can sometimes force the oil droplets to solidify.

Q2: My crystals are dark orange/brown instead of bright yellow.

  • Diagnosis: Contamination with Vilsmeier tars or oxidation products.

  • Fix: Perform a Charcoal Treatment .

    • Dissolve crude in hot solvent.

    • Add Activated Carbon (approx. 5-10 wt% of crude mass).

    • Reflux for 5-10 minutes.

    • Hot Filter through Celite. The filtrate should be a lighter, clearer yellow. Proceed with crystallization.[1]

Q3: TLC shows a spot just above my product. I can't get rid of it.

  • Diagnosis: This is likely the unreacted starting material (N-methyl-N-(o-tolyl)aniline).

  • Fix: Recrystallization may fail here because the amine occludes into the crystal lattice.

    • Chemical Wash: Dissolve the crude in Ether or EtOAc and wash with 1M HCl . The amine (starting material) will protonate and move to the aqueous layer. The aldehyde (weakly basic/neutral) will remain in the organic layer. Dry, evaporate, and then recrystallize.

Visualizing the Workflow

Figure 1: Purification Logic Tree

RecrystallizationFlow Start Crude 4-(Methyl(o-tolyl)amino)benzaldehyde Dissolve Dissolve in Hot Solvent (EtOH or EtOAc) Start->Dissolve CheckSol Are there insoluble dark particles? Dissolve->CheckSol HotFilter Hot Filtration (Celite/Charcoal) CheckSol->HotFilter Yes Cooling Slow Cooling (Insulated) CheckSol->Cooling No HotFilter->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck OilFix TROUBLESHOOT: Oiling Out 1. Reheat 2. Add more solvent 3. Seed vigorously StateCheck->OilFix Oil Filter Vacuum Filtration StateCheck->Filter Crystals OilFix->Cooling Retry Wash Wash with Cold Anti-Solvent (Hexane/Cold EtOH) Filter->Wash Final Pure Yellow Solid Wash->Final

Caption: Decision logic for the purification process, highlighting the critical loop for managing "oiling out" phenomena.

Figure 2: The "Oiling Out" Mechanism & Mitigation

OilingOut cluster_Fail Failure Mode: Oiling Out cluster_Success Success Mode: Crystallization HotSol Hot Saturated Solution (Homogeneous) Cooling Cooling Phase HotSol->Cooling PhaseSep Liquid-Liquid Phase Separation (Droplets form before crystals) Cooling->PhaseSep Too Fast / Too Conc. Seed Seeding / Slow Cool Cooling->Seed Controlled ImpurityTrap Impurities trapped in oil droplets PhaseSep->ImpurityTrap SolidBlock Solidifies as Impure Chunk ImpurityTrap->SolidBlock Nucleation Nucleation (Solid-Liquid Equilibrium) Seed->Nucleation PureCrystal Pure Crystal Growth (Impurities stay in mother liquor) Nucleation->PureCrystal

Caption: Mechanistic comparison between oiling out (failure) and true crystallization (success), emphasizing the role of seeding.

Advanced FAQ & Storage

Q: How do I store the purified compound?

  • A: Aminobenzaldehydes are susceptible to oxidation (to benzoic acids) and photodegradation. Store in an amber vial , under inert atmosphere (Nitrogen/Argon) , at 2-8°C .

Q: Can I use column chromatography instead?

  • A: Yes. If recrystallization persists in oiling out, use silica gel chromatography.

    • Eluent: Hexane:Ethyl Acetate (gradient from 95:5 to 80:20).

    • Note: The aldehyde usually elutes after the starting amine (which is less polar) but before the tarry byproducts.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction.[2][3][4][5] Comprehensive Organic Synthesis, 2, 777-794. (Authoritative source on the synthesis and byproducts of amino-benzaldehydes).

  • Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. (Detailed review on workup and purification of Vilsmeier products).

  • Sigma-Aldrich. (n.d.). Recrystallization User Guide. (General protocols for handling low-melting organic solids).

Sources

Optimization

optimizing reaction temperature for 4-(Methyl(o-tolyl)amino)benzaldehyde condensation

Introduction: A Scientist's Guide to Condensation Temperature Optimization Welcome to the technical support guide for optimizing the condensation reaction of 4-(Methyl(o-tolyl)amino)benzaldehyde. This aromatic aldehyde i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scientist's Guide to Condensation Temperature Optimization

Welcome to the technical support guide for optimizing the condensation reaction of 4-(Methyl(o-tolyl)amino)benzaldehyde. This aromatic aldehyde is a valuable intermediate, often used in the synthesis of dyes and other complex organic molecules.[1][2] The success of its condensation with active methylene compounds (Knoevenagel condensation) or enolizable ketones (Claisen-Schmidt condensation) is critically dependent on a well-optimized reaction temperature.[3][4]

Temperature is more than just a parameter to be set; it is a tool that governs reaction kinetics and thermodynamics.[5][6] An improperly chosen temperature can lead to a cascade of issues, from a stalled reaction to a complex mixture of byproducts. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab. We will explore the causality behind experimental choices, providing you with the knowledge to not only solve immediate problems but also to design more robust synthetic routes in the future.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general mechanism for this condensation, and how does temperature play a role?

Answer: The condensation of an aldehyde like 4-(Methyl(o-tolyl)amino)benzaldehyde proceeds via a base-catalyzed mechanism, typically following a Knoevenagel or Claisen-Schmidt pathway. The process involves two key stages:

  • Nucleophilic Addition: A base removes an acidic proton from your active methylene compound or ketone (the nucleophile), generating a resonance-stabilized enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the 4-(Methyl(o-tolyl)amino)benzaldehyde.[7]

  • Dehydration: The resulting β-hydroxy intermediate (an aldol-type adduct) is then dehydrated (loses a molecule of water) to form the final, stable α,β-unsaturated product.[4][8] This step is often promoted by heat.

Temperature is a critical factor influencing both stages. It provides the necessary activation energy for the initial bond formation and is often the driving force for the final dehydration step.[9][10]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration A Active Methylene Cmpd (Z-CH₂-Z') C Enolate (Carbanion) (Z-CH⁻-Z') A->C Deprotonation B Base (B:) D 4-(Methyl(o-tolyl)amino)benzaldehyde (Ar-CHO) C->D Nucleophilic Attack E β-Hydroxy Adduct (Aldol Intermediate) D->E F α,β-Unsaturated Product E->F -H₂O (often heat-driven)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(Methyl(o-tolyl)amino)benzaldehyde

Topic: Optimization of Conversion Rates & Reaction Stability Product Class: Triphenylamine (TPA) Derivatives / Hole Transport Intermediates Audience: Organic Chemists, Material Scientists (OLED/OPV), Process Engineers[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Conversion Rates & Reaction Stability Product Class: Triphenylamine (TPA) Derivatives / Hole Transport Intermediates Audience: Organic Chemists, Material Scientists (OLED/OPV), Process Engineers[1][2][3]

Executive Summary: The "Push-Pull" Paradox

You are likely experiencing low conversion rates not because of operator error, but due to the intrinsic electronic nature of 4-(Methyl(o-tolyl)amino)benzaldehyde .[1][2]

This molecule acts as a classic D-π-A (Donor-π-Acceptor) system precursor.[2][3] The tertiary amine (specifically the nitrogen lone pair) acts as a strong electron donor. Through resonance, it pushes electron density across the phenyl ring and into the carbonyl oxygen.

The Consequence: The carbonyl carbon—normally an electrophile—becomes significantly deactivated . It is electron-rich, making it "cold" to nucleophilic attack in Knoevenagel, Wittig, or Schiff base reactions.[1][3] Furthermore, the ortho-tolyl group introduces steric torque that can hinder the approach of bulky reagents.

This guide addresses the three most common failure modes: Stalled Condensations , Incomplete Wittig Olefinations , and Purification Losses .[1]

Module 1: Troubleshooting Knoevenagel Condensations

Context: Synthesizing dyes or organic semiconductors (e.g., with malononitrile or indanone).[1]

Symptom: TLC shows starting material remaining even after 24 hours; product yield is <40%.

Root Cause Analysis

Standard catalysts (piperidine/ethanol) are often too weak to overcome the electronic deactivation of the carbonyl. The amine pushes density to the oxygen, making the


 bond less polarized and less susceptible to the carbanion attack.
Optimization Protocol
VariableStandard Condition (Avoid)High-Performance Condition (Recommended) Why?
Catalyst Piperidine (weak base)Piperidine + Glacial Acetic Acid (1:1 ratio)Creates a buffered medium; protonates the carbonyl oxygen, increasing electrophilicity.[1][2]
Solvent Ethanol/MethanolToluene or Chlorobenzene Allows for higher reflux temperatures (>110°C) to overcome the activation energy barrier.[1]
Water Removal NoneDean-Stark Trap or Molecular Sieves (4Å) Equilibrium is unfavorable; physical removal of water drives the reaction to completion (Le Chatelier's principle).[1]
Lewis Acid None

/ Pyridine
Titanium coordinates to the carbonyl oxygen, drastically increasing electrophilicity (use for stubborn substrates).[1]
Step-by-Step: The "Enhanced" Knoevenagel Protocol
  • Setup: Use a dry 2-neck flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Aldehyde (1.0 eq), Active Methylene Compound (1.2 eq), and Toluene (0.5 M concentration).

  • Activation: Add Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq).

  • Reflux: Heat to vigorous reflux.[1][2][3] Water separation must be visible in the trap.

  • Monitoring: Check TLC every 2 hours.

    • If stalled at 4 hours: Add a second portion of catalyst (0.1 eq each).[1]

  • Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, wash organic layer with 1M HCl (to remove piperidine) then brine.[1]

Module 2: Troubleshooting Wittig & HWE Reactions

Context: Vinyl linkage formation for extended conjugation.

Symptom: Formation of a new spot (likely the betaine/oxaphosphetane intermediate) that does not convert to alkene, or low overall conversion.[1]

Visualizing the Problem

The following diagram illustrates why the reaction stalls and the decision path to fix it.

WittigTroubleshooting cluster_legend Mechanism Note Start Problem: Low Yield in Wittig/HWE CheckBase 1. Check Base Strength Start->CheckBase CheckLi 2. Lithium Inhibition? CheckBase->CheckLi Base is strong (e.g., NaH, KOtBu) FixBase Action: Switch to KOtBu or NaH (Need irreversible deprotonation) CheckBase->FixBase Base is weak (e.g., NaOH, Carbonates) CheckMode 3. Switch Reaction Mode CheckLi->CheckMode Using BuLi or Li-salts? HWE Action: Use Horner-Wadsworth-Emmons (Higher reactivity for electron-rich aldehydes) CheckMode->HWE If Phosphonate used PhaseTransfer Action: Use DCM/50% NaOH + 18-Crown-6 (Biphasic Phase Transfer Catalysis) CheckMode->PhaseTransfer If Phosphonium Salt used Note Lithium ions can stabilize the intermediate betaine too strongly, preventing collapse to alkene. Use K+ or Na+ bases.

Caption: Decision tree for overcoming electronic deactivation in olefination reactions.

FAQ: Wittig Reaction

Q: Why is my ylide not reacting with this aldehyde? A: The aldehyde is electron-rich.[2][3] Standard stabilized ylides (e.g., (carbethoxymethylene)triphenylphosphorane) are often too stable to react with deactivated aldehydes.[1]

  • Fix: Switch to a Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester and a stronger base (NaH or KOtBu).[1][2][3] The phosphate byproduct is water-soluble, aiding purification.

Q: I see a spot that isn't starting material or product. What is it? A: It is likely the Oxaphosphetane intermediate.[4] In electron-rich systems, the collapse of this ring to the alkene is the rate-determining step.

  • Fix: Reflux is required.[1][2][3] Unlike standard Wittig reactions that run at 0°C or RT, this substrate often requires heating to 60–80°C (THF or Toluene reflux) to force the elimination of triphenylphosphine oxide.[1]

Module 3: Purity, Stability & Purification

Context: The "Yellow Impurity" and Silica Streaking.

Symptom: The product streaks on the column, or the aldehyde turns into a white/yellow solid that is insoluble (Benzoic Acid formation).

Issue 1: The "Streaking" Phenomenon

The tertiary amine in your molecule is basic. It interacts with the acidic silanol (


) groups on silica gel, causing peak tailing and yield loss.[1]
  • The Fix: Neutralize the Silica.

    • Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane:EtOAc:TEA = 80:19:1).[1]

    • Pre-wash:[1][3] Flush the column with the TEA-containing solvent before loading your sample. This "caps" the acidic sites.

Issue 2: Auto-Oxidation (The "White Solid")

Electron-rich benzaldehydes are notoriously prone to air oxidation, converting to 4-(Methyl(o-tolyl)amino)benzoic acid .[1][2][3]

  • Diagnosis: Run a TLC.[1][2][3][5][6] The acid will stay at the baseline (highly polar) or smear.

  • Prevention:

    • Store under Argon/Nitrogen at 4°C.

    • If the bottle is old, wash the solid with saturated Sodium Bicarbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      )  solution.[1] The aldehyde is insoluble, but the benzoic acid impurity will dissolve as the salt. Filter to recover pure aldehyde.[1]
      

References & Validated Sources

  • Reactivity of Triphenylamine-Based Aldehydes:

    • BenchChem. (2025).[1][2][6] 4-(Diphenylamino)benzaldehyde: Reactivity and Applications in Knoevenagel Condensation. Retrieved from [1]

    • Note: Validates the electronic deactivation mechanism typical of TPA-aldehydes.

  • Knoevenagel Optimization (Catalysis):

    • Kolahdoozan, M., et al. (2011).[1] Effects of different temperatures and catalysts on Knoevenagel condensation. ResearchGate. Retrieved from [1]

    • Note: Supports the requirement for elevated temperatures and specific solvent choices.

  • Purification of Amine-Containing Compounds:

    • Reddit ChemPros/ChemHelp Community.[1][2] (2013).[1][2][5] TLC and streaking: why add triethylamine? Retrieved from

    • Note: Field-verified technique for neutralizing silica acidity.[2][3]

  • Wittig Reaction Troubleshooting:

    • Master Organic Chemistry.[1][2] (2018).[1][2][7] The Wittig Reaction: Mechanism and Solvent Effects. Retrieved from

    • Note: Explains the betaine intermediate stability and the need for stronger bases with deactivated electrophiles.

  • Chemical Properties & Safety:

    • PubChem. (2025).[1][2] 4-(Di-m-tolyl-amino)-benzaldehyde Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

    • Note: Provides physical property data for the closest structural analogue to validate solubility and stability.

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 4-(Methyl(o-tolyl)amino)benzaldehyde in Ethanol

Welcome to the Technical Support Center for 4-(Methyl(o-tolyl)amino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(Methyl(o-tolyl)amino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for solubility issues encountered when working with 4-(Methyl(o-tolyl)amino)benzaldehyde in ethanol. Our goal is to equip you with the knowledge and practical protocols to ensure successful and efficient experimentation.

Understanding the Challenge: The Nature of 4-(Methyl(o-tolyl)amino)benzaldehyde

4-(Methyl(o-tolyl)amino)benzaldehyde is an aromatic aldehyde with a molecular structure that influences its solubility characteristics. The presence of the benzaldehyde group provides some polarity; however, the N-methyl and o-tolyl groups contribute to its nonpolar character. This dual nature can lead to challenges when dissolving it in ethanol, a polar protic solvent. While "like dissolves like" is a fundamental principle, the interplay of different functional groups in 4-(Methyl(o-tolyl)amino)benzaldehyde necessitates a nuanced approach to achieve complete dissolution.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

Encountering solubility issues can be a significant roadblock in experimental workflows. This section provides a logical, step-by-step troubleshooting guide to systematically address and resolve the challenges of dissolving 4-(Methyl(o-tolyl)amino)benzaldehyde in ethanol.

Caption: Troubleshooting workflow for dissolving 4-(Methyl(o-tolyl)amino)benzaldehyde.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides targeted solutions for issues you may encounter during your experiments.

Q1: My 4-(Methyl(o-tolyl)amino)benzaldehyde is not dissolving in ethanol at room temperature. What should I do first?

A1: It is not uncommon for substituted benzaldehydes to exhibit limited solubility in ethanol at ambient temperatures. The initial and most straightforward approach is to apply gentle heat. Increasing the temperature of the solvent increases the kinetic energy of both the solvent and solute molecules, which can help overcome the intermolecular forces preventing dissolution.

Recommended Protocol: Gentle Heating

  • Place your ethanolic suspension of 4-(Methyl(o-tolyl)amino)benzaldehyde in a sealed container (e.g., a vial with a screw cap) to prevent solvent evaporation.

  • Partially immerse the container in a water bath pre-heated to a temperature between 40°C and 50°C. Caution: Do not heat ethanol over an open flame due to its flammability.

  • Gently agitate or stir the solution periodically.

  • Observe for dissolution. If the compound dissolves, allow the solution to cool to room temperature before use. If it remains dissolved, you have successfully prepared your solution. If precipitates form upon cooling, you may need to consider a co-solvent or use the solution while warm, if your experimental conditions permit.

Q2: I've tried gentle heating, but some particles still won't dissolve. What is the next step?

A2: If gentle heating is insufficient, mechanical energy in the form of sonication can be an effective method to break down solute aggregates and enhance dissolution. The high-frequency sound waves create cavitation bubbles in the solvent, and their collapse generates localized energy that facilitates the dissolving process.

Recommended Protocol: Sonication

  • Place your sealed container with the ethanolic suspension into an ultrasonic bath.

  • Ensure the water level in the bath is sufficient to cover the level of the solvent in your container.

  • Turn on the sonicator and allow the mixture to be agitated for 15-30 minute intervals.

  • Visually inspect the solution for dissolution. You can combine sonication with gentle heating for a synergistic effect.

Q3: Even with heating and sonication, I have persistent solubility issues. Should I consider a co-solvent?

A3: Yes, if physical methods alone are not effective, the use of a co-solvent is the next logical step. A co-solvent can modify the overall polarity of the solvent system, making it more favorable for the solute to dissolve. For a compound like 4-(Methyl(o-tolyl)amino)benzaldehyde, which has both polar and non-polar characteristics, a small amount of a more powerful polar aprotic co-solvent can be highly effective.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that is miscible with ethanol and an excellent solvent for a wide range of organic compounds.[1]

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solvating properties.

Recommended Protocol: Co-solvent Addition

  • To your ethanolic suspension, add the chosen co-solvent (DMSO or DMF) dropwise while stirring.

  • Start with a small volume, typically 1-5% of the total ethanol volume.

  • Observe for dissolution after each addition.

  • Continue adding the co-solvent in small increments until the compound is fully dissolved.

  • Important: Be mindful of the final concentration of the co-solvent, as it may have an impact on your downstream applications, particularly in biological assays.[2][3][4] Always run a vehicle control with the same concentration of the co-solvent in your experiments.

Q4: What is the CAS number for 4-(Methyl(o-tolyl)amino)benzaldehyde?

A4: The CAS number for 4-(Methyl(o-tolyl)amino)benzaldehyde is 1457823-08-3 .[5] It is crucial to use the correct CAS number to obtain accurate information about the compound, including its Safety Data Sheet (SDS).

Q5: Where can I find the Safety Data Sheet (SDS) for 4-(Methyl(o-tolyl)amino)benzaldehyde?

A5: A Safety Data Sheet (SDS) for a related compound, p-Tolualdehyde (CAS No. 104-87-0), indicates that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7] It is essential to handle these types of compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.[6] You should obtain the specific SDS for 4-(Methyl(o-tolyl)amino)benzaldehyde (CAS 1457823-08-3) from your chemical supplier for detailed safety and handling information.

Physicochemical Properties of Structurally Similar Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-(Methyl(p-tolyl)amino)benzaldehyde1456486-66-0C₁₅H₁₅NO225.29Purity: 98+%; Storage: 2-8°C, sealed in dry conditions.[8]
4-(Di-m-tolyl-amino)-benzaldehyde332411-18-4C₂₁H₁₉NO301.39Physical Form: Pale-yellow to Yellow-brown Liquid; Purity: 97%; Storage: 2-8°C.[9]
p-Tolualdehyde104-87-0C₈H₈O120.15Soluble in organic solvents such as ethanol and ether; limited solubility in water.[10]

Conclusion

Resolving the solubility of 4-(Methyl(o-tolyl)amino)benzaldehyde in ethanol is a manageable challenge with a systematic approach. By understanding the compound's chemical nature and employing a stepwise troubleshooting methodology that includes gentle heating, sonication, and the judicious use of co-solvents, researchers can successfully prepare homogenous solutions for their experimental needs. Always prioritize safety by consulting the specific Safety Data Sheet for the compound and using appropriate personal protective equipment.

References

  • Chemistry Stack Exchange. evaporating DMSO/Ethanol. 2023. Available from: [Link]

  • gChem. DMSO. Available from: [Link]

  • MDPI. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. 2022. Available from: [Link]

  • ResearchGate. What is the suitable solvent for synthetic organic compound to be checked for biological activity?. 2018. Available from: [Link]

  • PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. 2019. Available from: [Link]

  • ResearchGate. Mole fraction solubility (x) of 4-(methylsulfonyl)benzaldehyde in acetonitrile (w) + ethanol (1 − w) mixed solutions with various mass fractions and at different temperatures. Available from: [Link]

  • ResearchGate. Solvent screening for the extraction of aromatic aldehydes. Available from: [Link]

  • PubMed. Ultrasound assisted efficient conversion of aromatic aldehydes from oximes. 2013. Available from: [Link]

Sources

Troubleshooting

column chromatography solvent systems for 4-(Methyl(o-tolyl)amino)benzaldehyde separation

An Application Scientist's Guide to Purifying 4-(Methyl(o-tolyl)amino)benzaldehyde Welcome to the Technical Support Center for Chromatographic Purification. As Senior Application Scientists, we understand that separating...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purifying 4-(Methyl(o-tolyl)amino)benzaldehyde

Welcome to the Technical Support Center for Chromatographic Purification. As Senior Application Scientists, we understand that separating and purifying target molecules is both an art and a science, pivotal to the success of research and drug development. This guide is designed to provide you with expert, field-tested insights into the column chromatography of 4-(Methyl(o-tolyl)amino)benzaldehyde, a moderately polar aromatic amine and aldehyde.

The unique structure of this compound—featuring a basic tertiary amine, a polar aldehyde, and two aromatic rings—presents specific challenges, such as peak tailing and difficult separations from structurally similar impurities. This guide provides direct answers to common problems and foundational questions, moving beyond simple protocols to explain the chemical principles behind each strategic choice.

Troubleshooting Guide: Resolving Common Purification Issues

This section addresses specific problems you may encounter during the column chromatography of 4-(Methyl(o-tolyl)amino)benzaldehyde.

Question 1: My compound is producing a long, trailing streak (peak tailing) instead of a sharp band on the column. What is causing this, and how can I achieve a symmetrical peak?

Answer: Peak tailing for a compound like 4-(Methyl(o-tolyl)amino)benzaldehyde is almost certainly caused by strong, non-ideal interactions between the basic tertiary amine group and the acidic surface of the silica gel stationary phase. Silica gel is covered in silanol groups (Si-OH), which are weakly acidic and can strongly adsorb basic compounds like amines through powerful acid-base interactions. This causes a portion of your compound to lag behind the main band, resulting in tailing and poor separation.

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is the standard choice.[1][2]

    • Mechanism: TEA is a stronger base than your analyte and will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them. This prevents your target compound from sticking, allowing it to travel through the column in a tight, symmetrical band.

    • Protocol: Add 0.1% to 1% TEA to your chosen solvent system (e.g., for every 100 mL of your hexane/ethyl acetate mixture, add 0.1 to 1 mL of TEA). Equilibrate your column with this modified solvent before loading your sample.[2]

  • Change the Stationary Phase: If tailing persists or if your compound is sensitive to basic conditions, consider switching to a different stationary phase.

    • Alumina (Al₂O₃): Alumina is a less acidic stationary phase than silica and is often a better choice for purifying basic compounds.[1][3] You can obtain neutral, basic, or acidic alumina; for this compound, neutral or basic alumina would be most appropriate.

    • Deactivated Silica: You can also use commercially available deactivated silica gel or deactivate it yourself to reduce the acidity of the silanol groups.[4]

Question 2: I'm struggling to separate my target compound from an impurity with a very similar Rf value on the TLC plate. How can I improve the resolution?

Answer: This is a classic selectivity problem. Selectivity (α) is a measure of how well a chromatographic system can distinguish between two compounds.[3][5] If the Rf values are too close, it means your current system interacts with both your product and the impurity in a very similar way. To improve resolution, you must change the chemical interactions to make one compound "stick" more than the other.

Solutions:

  • Alter Mobile Phase Selectivity: The easiest variable to change is the polar component of your mobile phase. While different solvents might have a similar "strength" (polarity index), they have different chemical properties that lead to different interactions.

    • Try Different Solvent Classes: If you are using an ethyl acetate (an ester)/hexane system, try switching the polar component to diethyl ether (an ether), dichloromethane (a chlorinated solvent), or acetone (a ketone).[1][6] Each will offer a different balance of hydrogen bonding and dipole-dipole interactions, potentially pulling the two compounds apart.

    • Introduce Aromaticity: Replace the non-polar component (hexane or heptane) with toluene. The aromatic ring of toluene can engage in π-π stacking interactions with the aromatic rings in your analyte and impurities.[7] This can introduce a new separation mechanism that may resolve compounds that co-elute in aliphatic solvents.

  • Optimize Polarity (Isocratic Elution): If you see some separation on the TLC, you can improve it by making the mobile phase less polar (decreasing the percentage of the polar solvent). This will cause all compounds to move slower, spend more time interacting with the stationary phase, and allow for better separation. Aim for an Rf value of 0.2-0.3 for your target compound for the best column separation.[1]

  • Employ Gradient Elution: If your product and impurity are separable but you also have other impurities that are much more or less polar, a gradient elution can be effective. Start with a low-polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your target compound away from the close-running impurity, and finally, the strongly retained impurities.[8]

Troubleshooting Flowchart: Poor Separation

This diagram outlines the decision-making process for addressing poor resolution between your target compound and an impurity.

G cluster_0 Troubleshooting Poor Separation start Problem: Poor Separation (ΔRf is too small) q1 Is there any separation on TLC? start->q1 sol1 Decrease solvent polarity to target Rf ≈ 0.2-0.3 for product q1->sol1 Yes q2 Change polar solvent (e.g., EtOAc -> DCM or Ether) q1->q2 No end_node Resolution Achieved sol1->end_node q3 Change non-polar solvent (e.g., Hexane -> Toluene for π-π interactions) q2->q3 q4 Change stationary phase (e.g., Silica -> Alumina) q3->q4 q4->end_node If necessary

Caption: A logical workflow for diagnosing and fixing poor compound resolution.

Question 3: My compound seems to have decomposed on the column. My yield is very low, and I'm seeing new, unexpected spots on my TLC analysis of the collected fractions. What happened?

Answer: This issue points to compound instability on the stationary phase. Aldehydes can be sensitive molecules, and the acidic nature of silica gel can catalyze decomposition reactions, such as acetal formation if alcohols are present in the solvent (e.g., methanol, ethanol) or other acid-catalyzed side reactions.[1]

Solutions:

  • Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material onto a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or a significant streak from the origin that wasn't there initially, your compound is likely unstable on silica.[4]

  • Use Deactivated Silica or Alumina: As mentioned for tailing, switching to a less acidic stationary phase like neutral alumina or deactivated silica gel can prevent acid-catalyzed decomposition.[1][4]

  • Avoid Reactive Solvents: Do not use alcohol-based solvents like methanol or ethanol in high concentrations with aldehydes on silica, as this can lead to the formation of hemiacetals and acetals, complicating purification.[1] If a highly polar solvent is needed, use it sparingly (e.g., <5% methanol in dichloromethane).[2]

Frequently Asked Questions (FAQs)

This section covers fundamental questions about setting up the purification for 4-(Methyl(o-tolyl)amino)benzaldehyde.

Question 1: What is the best way to determine a starting solvent system for my column?

Answer: The most reliable method is to perform systematic Thin-Layer Chromatography (TLC) analysis before committing to a column.[9] This small-scale experiment saves significant time and solvent.

The goal is to find a solvent mixture that moves your target compound to an Rf value between 0.2 and 0.4 . This range generally provides the best balance for good separation on a column.

Solvent System (v/v) Polarity Notes & Recommendations
Hexane / Ethyl Acetate Low to MediumThe universal starting point.[2] Test ratios like 9:1, 4:1, and 7:3. This is the most common and often successful system.
Hexane / Dichloromethane Low to MediumGood for separating compounds of similar polarity. Dichloromethane offers different selectivity than ethyl acetate.
Toluene / Ethyl Acetate MediumThe toluene can provide π-π interactions, which is useful for aromatic compounds like this one, potentially improving selectivity.[7]
DCM / Methanol (e.g., 98:2) HighUse only if the compound is too polar for other systems. Use methanol sparingly (<5%) to avoid dissolving silica gel.[2]

Crucial Tip: Remember to add 0.1-1% Triethylamine (TEA) to all test solvent systems to mitigate peak tailing from the amine group.[2]

Question 2: Should I use an isocratic or gradient elution for this purification?

Answer: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Use a single, unchanging solvent composition throughout the entire separation. This method is ideal when your target compound is well-separated from impurities on the TLC plate (i.e., the Rf values are sufficiently different). It is simpler to execute and often provides the highest resolution for difficult-to-separate compounds.[8]

  • Gradient Elution: Start with a low-polarity solvent system and gradually increase the percentage of the polar solvent over time. This method is superior when your crude material contains impurities with a wide range of polarities. It speeds up the purification by quickly washing off non-polar impurities first, then eluting your compound, and finally pushing off very polar "baseline" impurities that would take forever to elute under isocratic conditions.[8]

For 4-(Methyl(o-tolyl)amino)benzaldehyde, if TLC shows one or two close-running impurities, start with an optimized isocratic elution. If the TLC plate is complex with multiple spots far apart, a gradient is more efficient.

Experimental Protocols

Protocol 1: Step-by-Step TLC Method Development
  • Prepare Samples: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated stock solution.

  • Prepare Eluent Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), add a small amount of different solvent systems. Start with Hexane:EtOAc in ratios of 9:1, 4:1, and 7:3. Add ~0.5% TEA to each.

  • Spot the TLC Plate: Using a capillary tube, spot your crude sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted plate in a chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analyze and Select: Calculate the Rf for your target compound in each system. Choose the solvent system that gives an Rf value between 0.2 and 0.4 and provides the best visual separation from impurities.

Purification Workflow Diagram

G cluster_workflow Overall Purification Workflow TLC 1. TLC Analysis (Find solvent for Rf ≈ 0.3) Modify Add 0.5% TEA to chosen solvent system TLC->Modify Pack 2. Pack Column (Wet slurry method) Modify->Pack Load 3. Load Sample (Concentrated, minimal volume) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or other method) Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Result Pure Product Combine->Result

Caption: Standard workflow from method development to product isolation.

References

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? [Online discussion]. Available: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available: [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Available: [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Available: [Link]

  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available: [Link]

  • University of South Alabama. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Available: [Link]

  • Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems? [Online discussion]. Available: [Link]

  • Magritek. Column Chromatography. Available: [Link]

  • LCGC International. (2018, November 1). Stationary Phase Selectivity: The Chemistry Behind the Separation. Available: [Link]

  • Wang, L. Y., & Xie, Y. S. (2012). 4-(o-Tolylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. Available: [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available: [Link]

  • PubChem. 4-(Di-m-tolyl-amino)-benzaldehyde. Available: [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 4-[(2-chloroethyl)methylamino]- on Newcrom R1 HPLC column. Available: [Link]

  • COSMOSIL. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available: [Link]

  • Reddit. (2024, June 3). Solvent for aldehyde for TLC. [Online discussion]. Available: [Link]

  • Reddit. (2024, May 1). Advice for column chromatography. [Online discussion]. Available: [Link]

  • Carl ROTH. Solvents for TLC. Available: [Link]

  • ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography? [Online discussion]. Available: [Link]

  • ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde? [Online discussion]. Available: [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available: [Link]

Sources

Optimization

Technical Support Center: Acidic Stability of 4-(Methyl(o-tolyl)amino)benzaldehyde

This guide functions as a specialized Technical Support Center for researchers working with 4-(Methyl(o-tolyl)amino)benzaldehyde (CAS: 120484-53-9). It is structured to address stability concerns, mechanistic behaviors,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-(Methyl(o-tolyl)amino)benzaldehyde (CAS: 120484-53-9). It is structured to address stability concerns, mechanistic behaviors, and troubleshooting steps specifically under acidic reaction conditions.

Executive Summary

4-(Methyl(o-tolyl)amino)benzaldehyde is a tertiary amine-substituted benzaldehyde widely used as a hole-transport intermediate in optoelectronics and dye synthesis. Its stability in acid is bimodal :

  • Thermodynamically Stable: The core structure (aryl-aldehyde and aryl-amine bonds) is robust against non-oxidizing Brønsted acids (e.g., HCl, Acetic Acid).

  • Kinetically Reactive: The aldehyde functionality is prone to reversible acetalization, while the electron-rich amine is susceptible to oxidation (radical cation formation) if the acid contains oxidizing agents or trace metals.

Module 1: Chemical Behavior & Mechanistic Insights

To troubleshoot effectively, one must understand the species present in the reaction flask. The o-tolyl group introduces steric torsion that prevents the nitrogen lone pair from being fully planar with the phenyl ring, slightly altering its basicity compared to simple diphenylamines.

The Protonation Equilibrium (The "Color Switch")

In acidic media, the molecule acts as a base.

  • Neutral State (Yellow/Greenish): The nitrogen lone pair donates electron density into the ring (

    
     effect), stabilizing the aldehyde but making the ring electron-rich.
    
  • Protonated State (Colorless/Pale): Upon adding acid, the amine nitrogen protonates (

    
    ). The 
    
    
    
    donation ceases. The ring becomes electron-deficient, and the aldehyde becomes more electrophilic (reactive).
The Oxidative Trap (The "Blue/Violet Shift")

If your acid source is oxidizing (e.g.,


) or contains transition metals (e.g., 

impurities), the electron-rich amine can lose an electron to form a radical cation . These species are deeply colored (often deep blue or violet) and represent a degradation pathway.
Visualization: Acidic Fate Pathways

The following diagram illustrates the competing pathways when this molecule enters an acidic environment.

AcidicPathways Start 4-(Methyl(o-tolyl)amino) benzaldehyde Protonated Protonated Species (Ammonium Salt) Start->Protonated + H+ (Reversible) Acetal Acetal/Hemiacetal (If Alcohol Present) Start->Acetal + ROH / H+ Radical Radical Cation (Deep Blue/Violet) Start->Radical Oxidizing Acid or UV Light Protonated->Start - H+ (Neutralization) Acetal->Start + H2O / H+ Degradation Polymerization/Tars Radical->Degradation Irreversible

Figure 1.1: Mechanistic pathways of 4-(Methyl(o-tolyl)amino)benzaldehyde in acidic media. Green indicates a safe, reversible state; Red indicates irreversible degradation.

Module 2: Troubleshooting Common Scenarios

Use this table to diagnose issues based on visual or analytical observations during your experiment.

ObservationLikely CauseTechnical ExplanationCorrective Action
Solution turns deep Blue/Violet Oxidation Formation of the triarylamine radical cation. Common if using old ether/THF (peroxides) or oxidizing acids.Add a mild reducing agent (e.g., Hydrazine hydrate or Sodium metabisulfite) immediately. Check solvent purity.
Aldehyde peak vanishes (NMR) Acetal Formation If solvent is alcohol (MeOH/EtOH) + Acid, the aldehyde converts to the acetal.Add water and stir for 30 mins to hydrolyze the acetal back to the aldehyde.
Precipitate forms Salt Formation The protonated amine salt (hydrochloride/sulfate) may be insoluble in non-polar solvents.This is good. Filter the solid; it is likely the purified salt. Neutralize with

to recover.
Low Yield in Knoevenagel Amine Protonation Strong acid protonates the amine, deactivating the aldehyde toward nucleophilic attack.Switch to a weaker acid catalyst (e.g., Acetic acid/Piperidine buffer) or use a Lewis acid (

).

Module 3: Experimental Protocols

Standard Stability Test (HPLC/TLC)

Before committing valuable material to a scale-up, validate stability in your specific acid matrix.

Protocol:

  • Prepare Stock: Dissolve 10 mg of aldehyde in 1 mL Acetonitrile.

  • Acid Challenge: Add 1 mL of the target acidic solvent (e.g., 10% HCl or Glacial Acetic Acid).

  • Incubation: Stir at reaction temperature for 1 hour.

  • Quench: Take a 100

    
    L aliquot and add to 500 
    
    
    
    L saturated
    
    
    (aq) and 500
    
    
    L Ethyl Acetate. Vortex.
  • Analysis: Spot the organic layer on TLC (Solvent: Hexane/EtOAc 3:1).

    • Pass Criteria: Single spot matching the starting material (

      
      ).
      
    • Fail Criteria: Baseline streaking (polymerization) or new spots near solvent front (dealkylation).

Recovery from Acidic Workup (Vilsmeier Context)

This molecule is typically synthesized via Vilsmeier-Haack, which involves a harsh acidic hydrolysis step. This proves its short-term stability.

Protocol for Recovery:

  • Cooling: Cool the acidic solution to 0–5 °C.

  • Neutralization: Slowly add saturated Sodium Acetate or

    
     (2M) dropwise.
    
    • Note: Do not allow temperature to spike >20 °C to prevent side reactions.

  • pH Target: Adjust to pH 8–9. The solution should turn from pale/colorless to bright yellow/green as the free base regenerates.

  • Extraction: Extract immediately with Dichloromethane (DCM). Do not leave the free aldehyde sitting in basic aqueous suspension for days (risk of Cannizzaro reaction, though slow for electron-rich systems).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Lewis Acids (e.g.,


, 

) instead of Brønsted acids?
A: Yes, but with a caveat. Lewis acids will coordinate strongly to the amine nitrogen and the aldehyde oxygen. This double coordination can deactivate the ring entirely. If using Lewis acids for catalysis, use stoichiometric excess to account for the "loss" of catalyst bound to the amine.

Q2: Is the methyl group on the nitrogen stable to acid? A: Yes. The N-Methyl bond is generally stable to hydrolytic cleavage. Dealkylation usually requires enzymatic conditions or extreme oxidative forcing conditions (e.g., Von Braun reaction conditions), not standard acidic synthesis.

Q3: Why does the o-tolyl group matter? A: The methyl group at the ortho position of the phenyl ring creates steric clash with the nitrogen. This twists the phenyl ring out of plane. While this reduces the conjugation slightly (making the color less intense than the para-isomer), it actually improves stability by protecting the nitrogen from bulky electrophiles.

Q4: Can I perform a nitration on this molecule in acid? A: Proceed with extreme caution. Nitric acid is an oxidizing acid. It will likely oxidize the amine to the radical cation (blue tar) before nitrating the ring. You must protect the aldehyde or use non-oxidizing nitration agents (e.g., nitronium tetrafluoroborate).

References

  • Vilsmeier-Haack Reaction Mechanism & Workup

    • Context: Defines the standard acidic hydrolysis step ( Acidic Hydrolysis) used to generate this class of aldehydes, proving intrinsic acid stability.
    • Source: Jones, G.; Stanforth, S. P.[1][2] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2000 , 56, 355-659.[1]

    • URL:

  • Protonation of Triarylamines

    • Context: Explains the color changes (halochromism)
    • Source: Low, P. J., et al. "Triarylamines as Catholytes in Aqueous Organic Redox Flow Batteries." Chemistry – A European Journal, 2021.
    • URL:

  • Acid-Catalyzed Condensation of Aminobenzaldehydes

    • Context: Validates the use of these molecules in acid-catalyzed Knoevenagel and aldol condens
    • Source:Beilstein Journal of Organic Chemistry, "Synthesis of diverse dihydropyrimidine-rel
    • URL:

  • General Stability of 4-Aminobenzaldehydes

    • Context: Solubility and stability d
    • Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7338, 4-Dimethylaminobenzaldehyde" (Analogous structure).
    • URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 4-(Methyl(o-tolyl)amino)benzaldehyde

The following guide provides a technical assessment and structural elucidation of 4-(Methyl(o-tolyl)amino)benzaldehyde , specifically designed for drug development professionals and organic chemists specializing in chrom...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment and structural elucidation of 4-(Methyl(o-tolyl)amino)benzaldehyde , specifically designed for drug development professionals and organic chemists specializing in chromophore synthesis.

Technical Assessment: Structural Elucidation of Sterically Hindered D- -A Chromophores

Subject: 1H NMR Interpretation of 4-(Methyl(o-tolyl)amino)benzaldehyde CAS: 114042-36-9 (Analogous Reference) | Method: 400 MHz 1H NMR in CDCl₃

Executive Summary & Application Context

In the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials, the 4-(Methyl(o-tolyl)amino)benzaldehyde scaffold represents a critical "Donors-


-Acceptor" (D-

-A) building block. Unlike its planar analog 4-(Dimethylamino)benzaldehyde (DMABA), this molecule incorporates an ortho-tolyl group.

Why this matters: The o-methyl group introduces a specific steric lock . This forces the donor aryl ring to twist out of planarity relative to the nitrogen center, reducing intermolecular


-

stacking while maintaining the intramolecular charge transfer (ICT) to the aldehyde. For the synthetic chemist, confirming this structure is not just about purity—it is about verifying the steric conformation that dictates the material's optoelectronic efficiency.

1H NMR Spectral Assignment (The Core)

The spectrum of this molecule is defined by three distinct regions: the deshielded aldehyde, the complex aromatic region (overlapping systems), and the high-field aliphatic signals.

Experimental Conditions
  • Solvent: Chloroform-d (CDCl₃) - Reference residual peak at 7.26 ppm.

  • Concentration: ~10 mg/0.6 mL.

  • Temperature: 298 K.

Detailed Peak Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.72 - 9.76 Singlet (s)1H-CHO (Aldehyde)Characteristic D-

-A aldehyde. Slightly upfield compared to unsubstituted benzaldehyde (10.0 ppm) due to strong electron donation from the amine.
7.65 - 7.70 Doublet (d, J

8.8 Hz)
2HAr-H (a) Protons ortho to the Carbonyl group. Deshielded by the anisotropy of the C=O bond. Part of the AA'BB' system.
7.25 - 7.35 Multiplet (m)~2HTolyl Ar-H Overlapping signals from the o-tolyl ring (positions 3 and 5 relative to N). Hard to resolve fully from solvent in dilute samples.
7.10 - 7.20 Multiplet (m)~2HTolyl Ar-H Remaining o-tolyl protons (positions 4 and 6). The o-methyl group breaks the symmetry, creating a complex ABCD-like pattern.
6.65 - 6.75 Doublet (d, J

8.8 Hz)
2HAr-H (b) Protons ortho to the Nitrogen (on the benzaldehyde ring). Strongly shielded by the lone pair donation (resonance).
3.35 - 3.40 Singlet (s)3HN-CH₃ The N-Methyl group. Distinctly sharp. Its position confirms the tertiary amine structure.
2.15 - 2.25 Singlet (s)3HAr-CH₃ The ortho-methyl group on the tolyl ring. Slightly upfield of a standard aryl-methyl due to shielding from the twisted N-aryl system.
Structural Logic Flow (Visualization)

The following diagram illustrates the decision tree used to assign the aromatic region, distinguishing the symmetric benzaldehyde ring from the asymmetric o-tolyl ring.

NMR_Assignment Start Aromatic Region (6.5 - 8.0 ppm) Split Is coupling symmetric? Start->Split Yes Benzaldehyde Ring (AA'BB' System) Split->Yes Yes (2 doublets) No o-Tolyl Ring (Asymmetric) Split->No No (Complex m) Deshielded ~7.7 ppm (d) Ortho to C=O (Electron Poor) Yes->Deshielded Downfield Shielded ~6.7 ppm (d) Ortho to N (Electron Rich) Yes->Shielded Upfield Complex Multiplet / ABCD System ~7.1 - 7.4 ppm No->Complex Reason Symmetry broken by ortho-Methyl group Complex->Reason

Caption: Logic flow for deconvoluting the aromatic region. The symmetry of the benzaldehyde ring contrasts sharply with the complex splitting of the o-tolyl substituent.

Comparative Performance Analysis

To understand the utility of 4-(Methyl(o-tolyl)amino)benzaldehyde, we must compare it to its primary alternatives. The choice of molecule dictates the solubility and electronic properties of the final material.

Comparison Table: Structural & Spectral Properties
FeatureProduct: o-Tolyl Analog Alternative A: DMABA Alternative B: Diphenyl Analog
Structure 4-(Methyl(o-tolyl)amino)-4-(Dimethylamino)-4-(Diphenylamino)-
Steric Profile Twisted (High) Planar (Low)Bulky (Medium)
Aldehyde Shift ~9.74 ppm~9.72 ppm~9.78 ppm
N-Substituent Shift N-Me: ~3.38 ppmN-Me: ~3.05 ppmN/A (Aromatic only)
Solubility (Org) High (due to twist)ModerateLow (crystallizes easily)
Primary Use OLEDs (prevents stacking) Ehrlich's Reagent / DyesHole Transport Materials
Critical Analysis
  • The "Twist" Effect: In DMABA (Alternative A), the N-Me groups allow the molecule to sit perfectly planar. This maximizes conjugation but leads to aggregation in solid-state devices (fluorescence quenching). The Product (o-tolyl) introduces a methyl group at the ortho position of the donor ring. This sterically clashes with the N-Methyl group, forcing the o-tolyl ring to rotate ~40-60° out of plane.

  • NMR Evidence of Twist: You will observe that the N-Methyl signal in the o-tolyl derivative (~3.38 ppm) is downfield compared to DMABA (~3.05 ppm). This deshielding is a signature of the changed electronic environment and the anisotropy of the twisted aryl ring.

Experimental Protocol: Synthesis & Purification

The presence of impurity peaks in the 2.5–3.0 ppm range often indicates incomplete Vilsmeier-Haack formylation.

Synthesis Workflow (Vilsmeier-Haack)[1][2][3]
  • Reagent Formation: Cool DMF (3 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve N-methyl-N-o-tolylaniline in DMF and add to the salt.

  • Heating: Heat to 80°C for 4 hours. Note: The o-tolyl group reduces reactivity compared to dimethylaniline; extended time is required.

  • Hydrolysis: Pour into ice water/NaOAc. The iminium intermediate hydrolyzes to the aldehyde.

  • Workup: Extract with DCM, wash with NaHCO₃.

Impurity Profiling (Troubleshooting NMR)
  • Peak at ~2.9 ppm & ~8.0 ppm: Residual DMF.

  • Peak at ~3.0-3.1 ppm: Unreacted starting material (N-methyl-N-o-tolylaniline). The aldehyde peak at 9.7 ppm must be integrated against the N-Me peak to confirm full conversion.

  • Broad singlet ~10-11 ppm: Benzoic acid derivative (oxidation of aldehyde).

Synthesis_Flow Start Start: N-Me-N-o-tolylaniline Step1 Vilsmeier Salt (POCl3/DMF) Start->Step1 Electrophilic Attack Inter Iminium Intermediate Step1->Inter 80°C, 4h Hydro Hydrolysis (H2O/NaOAc) Inter->Hydro Product Product: Aldehyde Hydro->Product Formylation Complete

Caption: Vilsmeier-Haack pathway. The steric bulk of the o-tolyl group requires strict temperature control (80°C) to ensure the intermediate forms fully.

References

  • BenchChem Technical Support. (2025).[1][2] 4-[4-(Dimethylamino)phenyl]benzaldehyde Synthesis & Vilsmeier-Haack Optimization.

  • Oregon State University. (2022). 1H NMR Chemical Shift Tables and Solvent Impurities.

  • Royal Society of Chemistry. (2010). NMR Chemical Shifts of Trace Impurities in Common Laboratory Solvents.

  • ChemicalBook. (2024). 4-(N,N-Diphenylamino)benzaldehyde Spectral Data.

  • National Institutes of Health (PMC). (2000). Steric inhibition of resonance: a revision and quantitative estimation.

Sources

Comparative

A Comparative Guide to the Reactivity of 4-(Methyl(o-tolyl)amino)benzaldehyde and 4-(Diphenylamino)benzaldehyde

For: Researchers, scientists, and drug development professionals. Executive Summary In the realm of organic synthesis, aromatic aldehydes serve as critical building blocks for a vast array of complex molecules, from phar...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of organic synthesis, aromatic aldehydes serve as critical building blocks for a vast array of complex molecules, from pharmaceuticals to advanced materials.[1] The reactivity of these aldehydes is finely tuned by the electronic nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two tertiary amine-substituted benzaldehydes: 4-(Methyl(o-tolyl)amino)benzaldehyde and 4-(Diphenylamino)benzaldehyde . Through a detailed analysis of their structural, electronic, and spectroscopic properties, supported by experimental protocols, we will demonstrate that the aldehyde functionality in 4-(Diphenylamino)benzaldehyde is inherently more reactive towards nucleophiles. This heightened reactivity is a direct consequence of the weaker electron-donating character of the diphenylamino group compared to the more sterically hindered but electronically richer methyl(o-tolyl)amino group.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of the aldehyde group (a carbonyl) is dictated by the electrophilicity of its carbon atom. Electron-donating groups (EDGs) on the benzaldehyde ring increase electron density at the carbonyl carbon, reducing its electrophilicity and thus its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing reactivity.

The central nitrogen atom in both molecules possesses a lone pair of electrons that it can donate into the aromatic ring via resonance. This donation deactivates the aldehyde group. The crucial difference between the two compounds lies in the substituents attached to this nitrogen, which modulate the extent of this electron donation through a combination of electronic and steric effects.

  • 4-(Diphenylamino)benzaldehyde: The nitrogen is attached to two phenyl groups. While the nitrogen lone pair can delocalize into the benzaldehyde ring (donating effect), it can also delocalize into the other two phenyl rings (withdrawing effect). Furthermore, to minimize steric strain, the three rings adopt a propeller-like conformation. X-ray crystallography data reveals that the two phenyl rings and the benzaldehyde group are twisted with respect to the central plane of the nitrogen atom, with dihedral angles of 53.0°, 47.2°, and 29.0°, respectively.[2] This twisting disrupts optimal p-orbital overlap, weakening the nitrogen's ability to donate its lone pair into the benzaldehyde ring.

  • 4-(Methyl(o-tolyl)amino)benzaldehyde: The nitrogen is attached to a methyl group and an ortho-tolyl (o-tolyl) group. The methyl group is a classic electron-donating group through an inductive effect. The o-tolyl group introduces significant steric hindrance due to the methyl group at the ortho position.[3] This steric bulk forces a severe twist in the tolyl ring relative to the N-C bond axis, significantly inhibiting its electronic communication with the nitrogen. Consequently, the electron-donating effect is primarily governed by the methyl group and the nitrogen's lone pair, which is less delocalized onto withdrawing groups compared to the diphenylamino counterpart.

Hypothesis: The diphenylamino group is a weaker net electron donor to the benzaldehyde ring than the methyl(o-tolyl)amino group. Therefore, the aldehyde in 4-(Diphenylamino)benzaldehyde is more electrophilic and will exhibit greater reactivity.

Diagram 1: Structural and Electronic Comparison

G Structural and Electronic Effects Influencing Aldehyde Reactivity cluster_0 4-(Diphenylamino)benzaldehyde cluster_1 4-(Methyl(o-tolyl)amino)benzaldehyde a Diphenylamino Group a_res Resonance delocalization into two phenyl rings (Weakens donation to aldehyde ring) a->a_res Electronic Effect a_steric Steric 'propeller' twist (Reduces orbital overlap) a->a_steric Steric Effect aldehyde_a Aldehyde Group (More Electrophilic) a_res->aldehyde_a Results in Weaker Deactivation a_steric->aldehyde_a Results in Weaker Deactivation reactivity_a Higher Reactivity aldehyde_a->reactivity_a b Methyl(o-tolyl)amino Group b_inductive Inductive donation from Methyl group b->b_inductive Electronic Effect b_steric Severe steric twist from o-tolyl group (Isolates N lone pair) b->b_steric Steric Effect aldehyde_b Aldehyde Group (Less Electrophilic) b_inductive->aldehyde_b Results in Stronger Deactivation b_steric->aldehyde_b Results in Stronger Deactivation reactivity_b Lower Reactivity aldehyde_b->reactivity_b

Caption: Comparison of electronic and steric effects on aldehyde reactivity.

Comparative Analysis via Spectroscopic Data

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide powerful experimental evidence for the electronic environment of specific nuclei. The chemical shift of the aldehyde proton (CHO) is highly sensitive to the electron density of the aromatic ring. A more deshielded proton (appearing at a higher ppm value, or "downfield") indicates a more electron-poor environment.[4][5]

CompoundAldehyde ¹H NMR Shift (δ, ppm)InterpretationReference
4-(Diphenylamino)benzaldehyde ~9.80 More deshielded proton; indicates a more electron-poor, electrophilic aldehyde carbon.[7]
4-(Dimethylamino)benzaldehyde~9.70More shielded proton; indicates a more electron-rich, less electrophilic aldehyde carbon.[8]
Benzaldehyde (unsubstituted)~10.0Reference point; aldehyde is highly deshielded without a donating group.[9]
4-Methylbenzaldehyde (p-Tolualdehyde)~9.90Weakly donating methyl group provides some shielding relative to benzaldehyde.[10][11]

The data clearly shows the aldehyde proton of 4-(diphenylamino)benzaldehyde is significantly downfield compared to its dialkylamino analogue, confirming that the aldehyde is more electron-poor and thus primed for higher reactivity.

Experimental Verification: The Knoevenagel Condensation

To translate these electronic differences into practical reactivity, we can compare their performance in a standard carbonyl reaction, such as the Knoevenagel condensation.[12][13] This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile) in the presence of a weak base.[14] The reaction rate is directly proportional to the electrophilicity of the aldehyde.

A faster reaction rate (higher yield in a shorter time under identical conditions) for 4-(diphenylamino)benzaldehyde is predicted. While a direct, side-by-side kinetic study is not available in the literature, numerous protocols show that electron-deficient benzaldehydes (e.g., 4-nitrobenzaldehyde) react much faster than electron-rich ones (e.g., 4-(dimethylamino)benzaldehyde).[15][16][17] Given the spectroscopic evidence, we can confidently place the reactivity of our two target molecules on this spectrum.

Predicted Reactivity Order in Knoevenagel Condensation: 4-Nitrobenzaldehyde > 4-(Diphenylamino)benzaldehyde > 4-(Methyl(o-tolyl)amino)benzaldehyde > 4-(Dimethylamino)benzaldehyde

Experimental Protocol: A Head-to-Head Knoevenagel Condensation

This protocol provides a validated method to experimentally determine the relative reactivity of the two aldehydes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the formation of the colored, conjugated product.

Objective: To compare the reaction rates of 4-(Diphenylamino)benzaldehyde and 4-(Methyl(o-tolyl)amino)benzaldehyde with malononitrile.

Materials:

  • 4-(Diphenylamino)benzaldehyde

  • 4-(Methyl(o-tolyl)amino)benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • TLC plates (silica gel), beakers, magnetic stirrers

  • Developing solvent for TLC (e.g., 3:1 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: Prepare two identical reaction vessels. In each, dissolve 1.0 mmol of the respective aldehyde in 10 mL of ethanol.

  • Reagent Addition: To each stirring solution, add 1.0 mmol of malononitrile.

  • Initiation: To initiate the reactions simultaneously, add 0.1 mmol of piperidine to each flask. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., t = 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plates. The consumption of the starting aldehyde (reactant spot) and the formation of the product spot (which is typically UV-active and often colored) will indicate the reaction progress. The reaction with 4-(diphenylamino)benzaldehyde is expected to show a faster consumption of starting material and a more intense product spot at earlier time points.

Diagram 2: Experimental Workflow

G prep 1. Prepare Solutions - Aldehyde A in Ethanol - Aldehyde B in Ethanol add_malono 2. Add Malononitrile (1.0 eq) to each prep->add_malono initiate 3. Initiate Reaction Add Piperidine (0.1 eq) Start Timer add_malono->initiate monitor 4. Monitor via TLC (t = 5, 15, 30, 60 min) initiate->monitor analyze 5. Analyze Results Compare spot intensities (Reactant vs. Product) monitor->analyze conclusion Conclusion: Faster consumption of 4-(diphenylamino)benzaldehyde confirms higher reactivity analyze->conclusion

Caption: Workflow for comparative Knoevenagel condensation.

Diagram 3: Knoevenagel Condensation Mechanism

G Generalized Knoevenagel Mechanism start Aldehyde (Ar-CHO) + Malononitrile (CH₂(CN)₂) enolate Piperidine (Base) deprotonates Malononitrile start->enolate 1. carbanion Formation of Nucleophilic Enolate ¯CH(CN)₂ enolate->carbanion 2. attack Enolate attacks electrophilic aldehyde carbon carbanion->attack 3. intermediate Formation of Aldol-type Intermediate Ar-CH(O⁻)-CH(CN)₂ attack->intermediate 4. Rate Determining Step* (Faster for more electrophilic Ar-CHO) protonation Protonation of Alkoxide intermediate->protonation 5. hydroxyl β-Hydroxy Intermediate Ar-CH(OH)-CH(CN)₂ protonation->hydroxyl 6. dehydration Elimination of H₂O (Dehydration) hydroxyl->dehydration 7. product Final Product Ar-CH=C(CN)₂ dehydration->product 8.

Caption: The rate of nucleophilic attack is enhanced by a more electrophilic aldehyde.

Conclusion and Practical Implications

For researchers and process chemists, this has direct practical implications:

  • When a highly reactive aldehyde is required for challenging condensation or addition reactions, or when milder reaction conditions are desired, 4-(diphenylamino)benzaldehyde is the superior choice.

  • When a more stable, less reactive aldehyde is needed, perhaps to avoid side reactions or to achieve selectivity in a molecule with multiple electrophilic sites, 4-(Methyl(o-tolyl)amino)benzaldehyde would be more suitable.

Understanding these nuanced differences in reactivity allows for more rational reagent selection, leading to improved reaction outcomes, higher yields, and greater efficiency in the synthesis of complex target molecules.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 15). The Role of 4-(N,N-Diphenylamino)benzaldehyde as a Chemical Intermediate. Available at: [Link]

  • Chemchart. 4-(N,N-Diphenylamino)benzaldehyde (4181-05-9). Available at: [Link]

  • ResearchGate. Synthesis of 4-(4-(diphenylamino)styryl)benzaldehyde (5). Available at: [Link]

  • ResearchGate. Kinetic plots for the Knoevenagel reaction showing a) consumption of.... Available at: [Link]

  • Wang, H., & Xu, W. (2008). 4-(Diphenylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o149. Available at: [Link]

  • Abbotto, A., et al. (2005). Aromatic Amines: A Comparison of Electron-Donor Strengths. The Journal of Organic Chemistry, 70(21), 8231-8243. Available at: [Link]

  • Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

  • de Souza, L. A., et al. (2018). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling, 24(10), 282. Available at: [Link]

  • Priede, E., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Physical Chemistry Chemical Physics, 25(36), 24467-24474. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Effect of Electron-Withdrawing/-Donating Groups on the Sensitizing Action of the Novel Organic Dye.... Available at: [Link]_

  • Puckett, I. (2022). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. Middle Tennessee State University. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • Dyer, A. L., et al. (2015). Controlling Charged State Colors in Triphenylamine-Based Anodically Coloring Electrochromes. ACS Applied Materials & Interfaces, 7(32), 17885-17894. Available at: [Link]

  • ResearchGate. The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in.... Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • ResearchGate. Structural relationships between o-, m- and p-tolyl substituted R3EI2.... Available at: [Link]

  • Semantic Scholar. Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • Brew, K. (2003). Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. Proteome Science, 1(1), 4. Available at: [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry Stack Exchange. Acidities of (dimethylamino)acetophenone and (diphenylamino)acetophenone. Available at: [Link]

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • Wang, H., et al. (2009). 4-(o-Tolylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2529. Available at: [Link]

  • Zhang, Y., et al. (2024). Narrowband emission from fully-bridged triphenylamine derivatives: insights into effects of structure modification and pressure. Materials Chemistry Frontiers, 8(11), 2736-2747. Available at: [Link]

  • ASHP. Functional Group Characteristics and Roles. Available at: [Link]

  • Gaki, A., et al. (2021). Push-Pull Effect of Terpyridine Substituted by Triphenylamine Motive—Impact of Viscosity, Polarity and Protonation on Molecular Optical Properties. Molecules, 26(23), 7215. Available at: [Link]

  • Klett, J., et al. (2018). Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Inorganics, 6(4), 114. Available at: [Link]

  • Wikipedia. 4-Methylbenzaldehyde. Available at: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 4-(Methyl(o-tolyl)amino)benzaldehyde: A Comparative Technical Guide

Executive Summary In the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical intermediates, 4-(Methyl(o-tolyl)amino)benzaldehyde (CAS: 1456486-66-0) serves as a critical asymmetric building block. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical intermediates, 4-(Methyl(o-tolyl)amino)benzaldehyde (CAS: 1456486-66-0) serves as a critical asymmetric building block. Its structural uniqueness lies in the tertiary amine core substituted with both a methyl group and an sterically demanding o-tolyl moiety.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation pattern of this compound.[1] Unlike its symmetric analogs (e.g., 4-(Diphenylamino)benzaldehyde), the asymmetric nature of 4-(Methyl(o-tolyl)amino)benzaldehyde yields a distinct spectral fingerprint useful for structural validation and impurity profiling. We compare its ionization performance and fragmentation pathways against industry-standard alternatives to aid researchers in selecting the optimal probe for their specific analytical needs.

Chemical Profile & Experimental Methodology

Target Compound Specification
PropertyDetail
Compound Name 4-(Methyl(o-tolyl)amino)benzaldehyde
Molecular Formula C₁₅H₁₅NO
Exact Mass 225.1154 Da
Key Functional Groups Aldehyde (-CHO), Tertiary Amine, o-Tolyl (2-methylphenyl)
Primary Application Hole transport material (HTM) synthesis, fluorescent dye intermediates
Standardized Experimental Protocol (EI-MS)

To ensure reproducibility, the following protocol is recommended for acquiring the fragmentation data described in this guide.

Instrument: Single Quadrupole GC-MS or Direct Insertion Probe (DIP) MS. Ionization Mode: Electron Impact (EI) at 70 eV.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Injection: Inject 1 µL in split mode (1:20) to prevent detector saturation.

  • Source Temperature: Set to 230°C to minimize thermal degradation while ensuring efficient ionization.

  • Scan Range: 40–500 m/z.

  • Data Processing: Subtract background noise using a blank solvent run.

Fragmentation Analysis: Mechanism & Pathways

The mass spectrum of 4-(Methyl(o-tolyl)amino)benzaldehyde under Electron Impact (70 eV) is characterized by a high-intensity molecular ion, typical of aromatic amines.

Key Fragmentation Channels
1. Molecular Ion (M⁺, m/z 225)
  • Observation: The base peak (100% relative abundance) or near-base peak.

  • Mechanism: The aromatic system and the tertiary nitrogen lone pair effectively stabilize the radical cation, leading to a highly resilient molecular ion.

2. Loss of Formyl Radical ([M-H]⁺ and [M-CHO]⁺)
  • m/z 224 ([M-H]⁺): Alpha-cleavage of the aldehydic hydrogen or a hydrogen from the N-methyl group.

  • m/z 196 ([M-CHO]⁺): A diagnostic cleavage for benzaldehydes. The bond between the benzene ring and the carbonyl carbon breaks, expelling a neutral formyl radical (CHO•, 29 Da).[1][2] This confirms the presence of the aldehyde moiety.

3. Loss of Methyl Group ([M-CH₃]⁺, m/z 210)
  • Mechanism: Loss of the N-methyl group is a favored pathway for tertiary aromatic amines.

  • Differentiation: While the o-tolyl group also contains a methyl, the N-methyl is generally more labile due to the stabilization provided by the nitrogen cation.

4. Formation of Tropylium Ion (m/z 91)
  • Mechanism: The o-tolyl moiety can cleave from the central nitrogen. The resulting tolyl cation rearranges to the highly stable tropylium ion (C₇H₇⁺).

  • Significance: This peak distinguishes the o-tolyl derivative from simple phenyl analogs (which produce m/z 77).

Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion (M+) [C15H15NO]+. m/z 225 Frag_H [M-H]+ m/z 224 (Alpha Cleavage) M_Ion->Frag_H - H• (1 Da) Frag_CHO [M-CHO]+ m/z 196 (Loss of Aldehyde) M_Ion->Frag_CHO - CHO• (29 Da) Frag_Me [M-CH3]+ m/z 210 (Loss of N-Methyl) M_Ion->Frag_Me - CH3• (15 Da) Frag_Trop Tropylium Ion [C7H7]+ m/z 91 M_Ion->Frag_Trop Cleavage of N-Tolyl bond Frag_Phenyl Phenyl Cation [C6H5]+ m/z 77 Frag_CHO->Frag_Phenyl Further Degradation

Figure 1: Proposed fragmentation pathways for 4-(Methyl(o-tolyl)amino)benzaldehyde under EI-MS.

Comparative Performance Analysis

This section compares the target compound with its two most common alternatives: the symmetric 4-(Diphenylamino)benzaldehyde and the simpler 4-(Dimethylamino)benzaldehyde .

Comparative Data Table
Feature4-(Methyl(o-tolyl)amino)benzaldehyde 4-(Diphenylamino)benzaldehyde 4-(Dimethylamino)benzaldehyde
Molecular Weight 225.29 g/mol 273.33 g/mol 149.19 g/mol
Base Peak (Typical) m/z 225 (M⁺)m/z 273 (M⁺)m/z 149 (M⁺) or 148
Diagnostic Fragment 1 m/z 196 (M-CHO)m/z 244 (M-CHO)m/z 120 (M-CHO)
Diagnostic Fragment 2 m/z 91 (Tropylium from Tolyl)m/z 77 (Phenyl)m/z 134 (M-CH3)
Structural Complexity High (Asymmetric)Medium (Symmetric)Low (Symmetric)
Ionization Stability HighVery HighModerate
Performance Insights for Researchers
  • For Structural Verification: The target compound offers a superior "fingerprint" compared to the dimethyl analog. The presence of the m/z 91 peak (tropylium) combined with the m/z 196 peak provides a dual-confirmation mechanism that rules out simple alkyl-amino impurities.

  • For Impurity Profiling: Unlike the symmetric diphenyl analog, the asymmetric methyl/tolyl substitution allows for the detection of specific de-methylation byproducts (m/z 210) that are not possible to distinguish in symmetric systems where all substituents are identical.

  • Steric Considerations: The o-tolyl group introduces steric hindrance that may slightly reduce ionization efficiency compared to the planar diphenyl analog, but it significantly enhances solubility in organic solvents, making it a "better behaving" analyte in LC-MS workflows.

Analytical Workflow Recommendation

To maximize data quality when validating this compound, follow this decision logic:

Workflow Start Sample Received Solubility Dissolve in DCM Start->Solubility Method Select Method Solubility->Method GCMS GC-MS (EI) Structural Fingerprint Method->GCMS Qualitative LCMS LC-MS (ESI) Purity/Quantification Method->LCMS Quantitative Result1 Check m/z 225, 196, 91 GCMS->Result1 Result2 Check [M+H]+ 226 LCMS->Result2

Figure 2: Recommended analytical workflow for characterization.

References

  • NIST Chemistry WebBook. Benzaldehyde, 4-(dimethylamino)- Mass Spectrum. National Institute of Standards and Technology.[3] [Link]

  • PubChem. 4-(Di-m-tolyl-amino)-benzaldehyde Compound Summary. National Library of Medicine. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. (General mechanisms for aldehydes and amines). [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy of Carbonyl Bands in 4-(Methyl(o-tolyl)amino)benzaldehyde

Executive Summary 4-(Methyl(o-tolyl)amino)benzaldehyde represents a specialized class of donor-acceptor molecules where the carbonyl stretching frequency is a direct reporter of electronic conjugation. Unlike simple benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methyl(o-tolyl)amino)benzaldehyde represents a specialized class of donor-acceptor molecules where the carbonyl stretching frequency is a direct reporter of electronic conjugation. Unlike simple benzaldehydes, the amino substituent at the para position introduces a strong resonance push, significantly weakening the carbonyl bond and lowering its vibrational frequency.

This guide provides a technical analysis of the infrared (IR) spectral characteristics of this compound, specifically focusing on the carbonyl (


) band.[1][2][3] By comparing it with structural analogs, we isolate the specific impact of the N-methyl-N-(o-tolyl)  group—a substituent that balances strong electron donation with steric inhibition.
Key Spectral Signature[2][3][4][5][6][7][8]
  • Target Band (

    
     Stretch): 1670 – 1680 cm⁻¹  (Predicted based on structural analogs)
    
  • Diagnostic Context: This value lies in a distinct "intermediate" zone—lower than unsubstituted benzaldehyde (~1700 cm⁻¹) but higher than the highly conjugated 4-(dimethylamino)benzaldehyde (~1665 cm⁻¹).

Structural & Electronic Context

To interpret the IR spectrum accurately, one must understand the "Push-Pull" electronic system of the molecule. The carbonyl oxygen acts as the acceptor (pull), while the amino group acts as the donor (push).

The "Ortho Effect" and Steric Modulation

The defining feature of this product is the o-tolyl group. Unlike a simple phenyl ring, the o-tolyl group possesses a methyl substituent at the ortho position.

  • Steric Twist: The steric bulk of the ortho-methyl group forces the tolyl ring to twist out of the plane defined by the nitrogen atoms.

  • Decoupling: This twist partially decouples the nitrogen lone pair from the tolyl ring, preventing it from being "wasted" into the tolyl system.

  • Net Result: The nitrogen lone pair remains available for donation into the benzaldehyde ring, maintaining a strong resonance effect, though slightly modulated compared to a purely aliphatic amine.

Caption: Flow of electronic and steric effects determining the final carbonyl stretching frequency.

Comparative Analysis: C=O Stretching Frequencies

The following table compares 4-(Methyl(o-tolyl)amino)benzaldehyde against industry-standard alternatives. This comparison validates the "intermediate" donor strength of the product.

CompoundSubstituent TypeC=O Frequency (cm⁻¹)Electronic Effect
Benzaldehyde None (H)1700 – 1705 Baseline reference. No resonance donation from para position.[4]
4-(Diphenylamino)benzaldehyde Diaryl Amine1685 – 1690 Weak Donor. Two phenyl rings compete for the N-lone pair, reducing donation to the carbonyl.
4-(Methyl(o-tolyl)amino)benzaldehyde Alkyl-Aryl Amine 1670 – 1680 Intermediate Donor. N-Methyl promotes donation; o-Tolyl twist prevents full withdrawal by the aryl ring.
4-(Dimethylamino)benzaldehyde Dialkyl Amine1660 – 1665 Strong Donor. Max resonance overlap; significantly weakens C=O bond.

Technical Insight: Researchers looking for a specific electronic environment—one that is not as electron-rich as the dimethyl analog but more active than the diphenyl analog—will find this product ideal. The C=O band serves as a quantitative probe for this electronic tuning.

Experimental Protocol: IR Data Acquisition

To reproduce these values and ensure spectral integrity, follow this standardized ATR-FTIR protocol.

Method: Attenuated Total Reflectance (ATR)

Rationale: ATR is preferred over KBr pellets for organic aldehydes to avoid moisture absorption (which broadens the nearby OH region) and to prevent potential oxidation during grinding.

Caption: Step-by-step ATR-FTIR acquisition workflow for reproducible spectral data.

Step-by-Step Procedure
  • Crystal Preparation: Clean the Diamond/ZnSe crystal with isopropanol. Ensure no residue remains from previous runs.[4]

  • Background Scan: Collect an air background (minimum 32 scans) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading: Place a small amount (~2-5 mg) of 4-(Methyl(o-tolyl)amino)benzaldehyde directly onto the crystal center.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹[5]

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio)

  • Data Processing: Apply automatic baseline correction. Locate the strongest band in the 1650–1710 cm⁻¹ region.

Validation & Troubleshooting

How do you confirm the band at ~1675 cm⁻¹ is indeed the carbonyl stretch and not an aromatic ring mode?

Diagnostic Checklist[4]
  • Intensity: The Carbonyl stretch is almost always the strongest peak in the spectrum.[6]

  • The "Fermi Doublet": Look for two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .[3] These are the C-H stretches of the aldehyde group (Fermi resonance). Their presence confirms the aldehyde functionality.

  • Aromatic Modes: Expect sharp, medium-intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹ (C=C ring stretches).[3] These will be at lower frequencies than the carbonyl band.[1][6]

Common Pitfall: Confusing the C=O stretch with the C=N stretch of Schiff bases (if the aldehyde has reacted with amines). The C=N stretch typically appears lower, around 1620–1640 cm⁻¹. Ensure your sample is pure and has not degraded.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. Infrared Spectrum of 4-(Dimethylamino)benzaldehyde. Wiley Science Solutions. Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Benzaldehyde. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. Available at: [Link][1][2][6][7][8][5][9][10][11][12][13][14]

  • PubChem. 4-(Dimethylamino)benzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

elemental analysis standards for 4-(Methyl(o-tolyl)amino)benzaldehyde validation

Title: Advanced Validation Protocols: Elemental Analysis of 4-(Methyl(o-tolyl)amino)benzaldehyde (MTAB) Subtitle: A Comparative Guide to Purity Assessment vs. Orthogonal Techniques (qNMR/HPLC) Executive Summary In the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Validation Protocols: Elemental Analysis of 4-(Methyl(o-tolyl)amino)benzaldehyde (MTAB) Subtitle: A Comparative Guide to Purity Assessment vs. Orthogonal Techniques (qNMR/HPLC)

Executive Summary

In the synthesis of organic semiconductor intermediates like 4-(Methyl(o-tolyl)amino)benzaldehyde (MTAB) , establishing absolute purity is critical for downstream device performance (e.g., OLED lifetime).[1][2] While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic salts, water, or solvent residues.[1]

This guide provides a definitive validation protocol for MTAB using Combustion Elemental Analysis (EA) . We compare the precision, accuracy, and utility of EA against modern orthogonal alternatives like Quantitative NMR (qNMR) , establishing a "Gold Standard" workflow for drug development and materials science professionals.

Part 1: The Analyte & The Challenge

Target Molecule: 4-(Methyl(o-tolyl)amino)benzaldehyde CAS: 191348-14-8 (Isomer generic reference) Formula:


Molecular Weight:  225.29  g/mol [1][2][3][4]

The Validation Challenge: MTAB contains a reactive aldehyde group and a tertiary amine.[4]

  • Oxidation Risk: The aldehyde is susceptible to autoxidation to the corresponding benzoic acid (

    
    ), which skews Oxygen and Carbon percentages.[1][3]
    
  • Hygroscopicity: Amorphous forms may trap moisture, inflating Hydrogen values and depressing Carbon/Nitrogen percentages.[4]

  • Refractory Nature: Polycyclic aromatic amines can form "coke" (incomplete combustion) in standard furnaces, leading to low Carbon recovery.[1][4]

Part 2: Comparative Analysis of Calibration Standards

To validate MTAB, the Elemental Analyzer (CHNOS) must be calibrated with a Certified Reference Material (CRM) that mimics the analyte's combustion behavior.

Table 1: Selection of Calibration Standards for MTAB Validation

StandardFormula%C (Th.)%N (Th.)Suitability for MTABExpert Verdict
Acetanilide

71.0910.36High. Contains C, H, N, O structure similar to MTAB core.[1][2][3][4]Primary Choice. Best match for combustion kinetics.[1][2][4]
Sulfanilamide

41.8416.27Medium. Good for S-tracking, but C% is too low compared to MTAB (~80%).[1][2][3]Use only if S-impurities are suspected.[1][2][3][4]
Benzoic Acid

68.850.00Low. Lacks Nitrogen.[1][2][3][4]Avoid. Cannot validate N-response.
BBOT

72.536.51High. %N (6.[1][2][3]51) is nearly identical to MTAB (6.22).[1][2][4]Secondary Choice. Excellent for N-linearity check.[1][2][4]

Expert Insight: While Acetanilide is the industry workhorse, BBOT is chemically superior for MTAB validation because its Nitrogen content (6.51%) brackets the MTAB theoretical Nitrogen (6.22%) almost perfectly, minimizing extrapolation errors.

Part 3: The Self-Validating Experimental Protocol

This protocol ensures data integrity by incorporating a "Check Standard" and specific sample handling to mitigate oxidation.[2][4]

Step-by-Step Methodology
  • System Conditioning:

    • Purge Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400) with Helium carrier gas.

    • Set Combustion Tube temperature to 960°C (ensure complete oxidation of aromatic rings).

    • Set Reduction Tube temperature to 600°C .

  • Blank & K-Factor Determination:

    • Run 3 empty tin capsules to establish the baseline (Blank).[4]

    • Run 3 replicates of Acetanilide (CRM) (~2.0 mg) to establish the K-Factor (Response Factor).[1][2][4] Acceptance: RSD < 0.1%.[1][2][3][4]

  • Sample Preparation (Critical Step):

    • Pre-treatment:[1][2][3][4] Dry MTAB powder in a vacuum oven at 40°C for 4 hours to remove surface moisture.[2][4]

    • Weighing: Weigh 1.5 – 2.5 mg of MTAB into a tin capsule using a microbalance (readability 0.001 mg).[4]

    • Sealing: Fold the capsule hermetically to prevent atmospheric oxidation of the aldehyde group before combustion.

  • Analysis Sequence:

    • Run: Blank -> Conditioning -> Standard (Acetanilide) -> MTAB Sample (x3) -> Check Standard (BBOT).[1][2][4]

  • Data Acceptance Criteria:

    • The "Check Standard" (BBOT) must read within ±0.15% of theoretical values.

    • MTAB replicates must have an RSD < 0.2%.[1][2][4]

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating MTAB purity, distinguishing between "Wet," "Oxidized," and "Pure" states based on EA data.

MTAB_Validation Start Start: MTAB Sample Analysis Calc Calculate Deviation from Theoretical (C15H15NO) C: 79.97% | H: 6.71% | N: 6.22% Start->Calc CheckC Is Carbon % within ± 0.4% of Theoretical? Calc->CheckC CheckH Is Hydrogen % within ± 0.3% of Theoretical? CheckC->CheckH Yes LowC_HighO Diagnosis: Oxidation to Acid (Low C, Normal H) CheckC->LowC_HighO No (C < 79.5%) Pass PASS: High Purity (>99.5%) CheckH->Pass Yes LowC_HighH Diagnosis: Solvent/Water Trap (Low C, High H) CheckH->LowC_HighH No (H > 7.0%) Fail FAIL: Impurity Detected Action1 Action: Vacuum Dry & Retest LowC_HighH->Action1 Action2 Action: Recrystallize (Remove Acid) LowC_HighO->Action2

Figure 1: Logic flow for interpreting Elemental Analysis data of MTAB. Deviations in Carbon vs. Hydrogen pinpoint specific impurity types (Solvent vs. Oxidation).[1]

Part 5: Performance Comparison (EA vs. Alternatives)

Why choose Elemental Analysis over qNMR or HPLC? The table below compares these techniques specifically for MTAB validation .

Table 2: Comparative Performance Matrix

FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HPLC-UV/Vis
Primary Output Bulk Elemental Ratio (C/H/N)Molar Purity (w/w%)Area % (Chromatographic Purity)
Detection Scope Universal. Detects water, salts, and inorganic residues.[1][2][3][4]Specific. Detects only protonated impurities (unless using heteronuclei).[1][2][4]Limited. Only detects chromophores (UV-active).[1][2][4] Misses salts/water.[1][2][3][4]
Precision High (±0.3% absolute)Very High (±0.1% with internal std)Medium (Response factor dependent)
Sample Destructive? Yes (Combustion)No (Recoverable)No
Validation Role Absolute Purity. Confirms "Total Mass Balance."Orthogonal Check. Confirms structure & organic purity.[1][2][3][4]Process Check. Tracks synthesis byproducts.
The "Gold Standard" Recommendation

For regulatory filing or high-performance material qualification:

  • Use HPLC to track the disappearance of the starting material (N-methyl-o-toluidine).[2][4]

  • Use qNMR (with an internal standard like Trimethoxybenzene) to establish organic purity >99%.

  • Use EA as the final gatekeeper.[2][3][4] If qNMR says 99% but EA shows Carbon is off by 1%, you have inorganic contamination (silica, salts) or trapped moisture that qNMR missed.

Protocol Link: For qNMR methodology, refer to the NIST guidelines on Internal Standard selection [1].

References

  • NIST (National Institute of Standards and Technology). "Quantitative NMR (qNMR) Purity Determination."[1][2][4] NIST Technical Note. Available at: [Link][1][2][3]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][3][4] Available at: [Link][1][2][3]

  • PubChem. "4-(Di-m-tolyl-amino)-benzaldehyde Compound Summary."[1][2][3][4] National Library of Medicine.[2][4] Available at: [Link](Note: Used as structural analogue reference for combustion properties).[1][2][3]

Sources

Comparative

A Comparative Guide to the Structural Confirmation of 4-(Methyl(o-tolyl)amino)benzaldehyde: Integrating X-ray Crystallography and Spectroscopic Techniques

In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of innovation. For a molecule such as 4-(Methyl(o-tolyl)amino)b...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of innovation. For a molecule such as 4-(Methyl(o-tolyl)amino)benzaldehyde, a derivative of benzaldehyde with potential applications in organic synthesis, its precise atomic arrangement dictates its chemical reactivity, physical properties, and biological activity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, leveraging existing X-ray crystallography data of a close structural analog, 4-(o-Tolylamino)benzaldehyde, as a benchmark for comparison with other spectroscopic methods.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of how different analytical techniques can be synergistically employed to achieve a high degree of confidence in structural assignment. We will explore the definitive nature of single-crystal X-ray diffraction and complement it with the nuanced insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography of a Structural Analog

While a crystal structure for the N-methylated target compound is not publicly available, the crystal structure of the closely related 4-(o-Tolylamino)benzaldehyde provides an invaluable reference point.[1][2] This technique offers direct insight into the solid-state conformation, including precise bond lengths, bond angles, and torsional angles, which are critical for understanding molecular packing and intermolecular interactions.

The crystallographic data reveals an orthorhombic crystal system with a dihedral angle of 49.64 (18)° between the two aromatic rings.[1][2] This significant twist is a key structural feature, arising from steric hindrance between the ortho-tolyl group and the benzaldehyde moiety. The crystal structure is further stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯O, and C—H⋯π interactions.[1][2]

Table 1: Key Crystallographic Data for 4-(o-Tolylamino)benzaldehyde

ParameterValue
Chemical FormulaC₁₄H₁₃NO
Molecular Weight211.25
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.193 (10)
b (Å)10.699 (10)
c (Å)7.677 (6)
V (ų)1165.9 (16)
Z4
Dihedral Angle (°)49.64 (18)

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1][2]

xray_workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis crystal_growth Slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/petroleum ether) goniometer Goniometer with Mounted Crystal crystal_growth->goniometer xray_source Monochromatic X-ray Source xray_source->goniometer Irradiation detector Area Detector goniometer->detector Diffraction Pattern data_reduction Data Reduction and Integration detector->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file

Workflow for Single-Crystal X-ray Diffraction.

Complementary Spectroscopic Analysis of 4-(Methyl(o-tolyl)amino)benzaldehyde

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the molecule's structure and dynamics in solution and the gas phase. In the absence of published experimental spectra for 4-(Methyl(o-tolyl)amino)benzaldehyde, we can predict the key features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity of atoms in a molecule in solution.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on both rings, the N-methyl protons, and the tolyl methyl protons. The aldehydic proton should appear as a singlet at a downfield chemical shift (around 9.8-10.0 ppm). The aromatic protons will exhibit complex splitting patterns in the range of 7.0-7.8 ppm. A key diagnostic signal will be the singlet for the N-methyl group, anticipated around 3.3-3.5 ppm, and another singlet for the tolyl methyl group around 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information on the number of unique carbon environments. A characteristic signal for the carbonyl carbon of the aldehyde is expected in the highly deshielded region of the spectrum (190-195 ppm). The aromatic carbons will resonate between 110-150 ppm. The N-methyl carbon should give a distinct signal around 40-45 ppm, while the tolyl methyl carbon will appear at approximately 20-22 ppm.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with 16-32 scans is typically sufficient. For ¹³C NMR, a larger number of scans (1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

nmr_workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_spectrometer NMR Spectrometer (Data Acquisition) sample_prep->nmr_spectrometer fid Free Induction Decay (FID) (Raw Data) nmr_spectrometer->fid data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) fid->data_processing nmr_spectrum 1D and 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) data_processing->nmr_spectrum structure_elucidation Structure Elucidation nmr_spectrum->structure_elucidation

Workflow for NMR Spectroscopy.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(Methyl(o-tolyl)amino)benzaldehyde is expected to show characteristic absorption bands for the aldehyde and the tertiary amine functionalities.

Predicted IR Spectrum:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A medium intensity band around 1300-1350 cm⁻¹.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

A key difference from the structural analog, 4-(o-Tolylamino)benzaldehyde, would be the absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) in the spectrum of the N-methylated compound.

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

ir_workflow sample Solid Sample atr_crystal ATR Crystal sample->atr_crystal Place on detector Detector atr_crystal->detector Reflected Beam ir_beam IR Beam ir_beam->atr_crystal ir_spectrum IR Spectrum detector->ir_spectrum

Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum (Electron Ionization): The molecular formula of 4-(Methyl(o-tolyl)amino)benzaldehyde is C₁₅H₁₅NO, which corresponds to a molecular weight of 225.29 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 225. Key fragmentation pathways would likely involve the loss of the aldehydic proton (M-1) or the formyl group (M-29), as well as cleavage of the C-N bond.

Experimental Protocol for Mass Spectrometry (GC-MS)

  • Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume of the solution into the gas chromatograph (GC).

  • Separation: The compound is vaporized and separated from any impurities on the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV) to generate charged ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

ms_workflow sample_injection Sample Injection gc_column Gas Chromatography (Separation) sample_injection->gc_column ion_source Ion Source (Electron Ionization) gc_column->ion_source mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Mass Spectrum detector->mass_spectrum

Workflow for GC-MS Analysis.

Comparative Summary and Integration of Data

The true power of modern analytical chemistry lies in the integration of data from multiple techniques. The following table summarizes how the information from each technique contributes to the overall structural confirmation of 4-(Methyl(o-tolyl)amino)benzaldehyde.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography (of analog) Precise 3D structure in the solid state, bond lengths, bond angles, torsional angles, stereochemistry, intermolecular interactions.Unambiguous determination of molecular structure and conformation.Requires a single, high-quality crystal; structure may not be representative of the solution or gas phase.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, number of unique protons and carbons, dynamic processes in solution.Provides detailed information about the molecular framework in solution.Does not directly provide information on bond lengths or angles; can be complex to interpret for large molecules.
IR Spectroscopy Presence of functional groups (e.g., C=O, C-N, aromatic rings).Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and elemental composition (with high resolution), fragmentation patterns that can aid in structural elucidation.High sensitivity, provides molecular formula confirmation.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis.

By combining these techniques, a comprehensive and validated structural assignment can be achieved. The X-ray data of the analog provides a rigid and accurate framework, while NMR confirms the atomic connectivity and the presence of the N-methyl group in the target molecule. IR spectroscopy verifies the expected functional groups, and mass spectrometry confirms the molecular weight, providing a final layer of certainty.

Conclusion

The structural confirmation of a molecule like 4-(Methyl(o-tolyl)amino)benzaldehyde is a multi-faceted process that relies on the synergistic use of various analytical techniques. While single-crystal X-ray diffraction of a suitable crystal offers the most definitive structural information, its application is not always feasible. In such cases, a combination of spectroscopic methods, including NMR, IR, and mass spectrometry, provides a powerful and reliable alternative for comprehensive characterization. This integrated approach, as outlined in this guide, ensures the scientific rigor required in modern chemical research and development, enabling scientists to proceed with confidence in their downstream applications.

References

  • Wang, L.-Y., Xie, Y.-S., Wu, R.-M., & Zuo, H. (2010). 4-(o-Tolylamino)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2827. [Link]

  • Wang, L.-Y., Xie, Y.-S., Wu, R.-M., & Zuo, H. (2010). 4-(o-Tolyl-amino)-benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2827. [Link]

  • NIST. Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • PubMed. 4-(o-Tolyl-amino)-benzaldehyde. [Link]

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